Technical Documentation Center

(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol

Core Science & Biosynthesis

Foundational

Structural Elucidation of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts

Executive Summary Accurate structural characterization of chiral building blocks is a critical bottleneck in pharmaceutical development. (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol is a highly versatile intermediate, comb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate structural characterization of chiral building blocks is a critical bottleneck in pharmaceutical development. (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol is a highly versatile intermediate, combining a cross-coupling-ready bromopyridine moiety with a chiral amino alcohol pharmacophore. This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) structural elucidation of this compound. By synthesizing empirical data, substituent effect causality, and 2D connectivity mapping, this guide establishes a robust protocol for confirming both regiochemistry and stereochemical integrity.

Introduction & Structural Significance

In the synthesis of targeted therapeutics, such as kinase inhibitors and novel antibiotics, functionalized pyridines serve as ubiquitous core scaffolds[1]. The compound (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol presents unique analytical challenges due to its dense functionalization. The presence of the C5-bromine atom allows for downstream transition-metal-catalyzed functionalization (e.g., Suzuki-Miyaura couplings), while the (R)-configured amino alcohol directs stereospecific biological interactions. Validating the exact position of the bromine atom and the integrity of the chiral center requires a rigorous understanding of heteroaromatic and diastereotopic NMR chemical shifts[2].

Theoretical Framework: The Causality of Chemical Shifts

To move beyond mere empirical matching, it is essential to understand the physical and electronic causality driving the observed chemical shifts in both 1H and 13C NMR spectra.

Pyridine Ring Anisotropy & Halogen Effects

The chemical shifts of the pyridine ring are dictated by the inductive electron-withdrawing nature of the nitrogen atom, combined with the specific substituent effects of the bromine atom[3].

  • The Heavy-Atom Effect: The C5 carbon, directly attached to the bromine, experiences a pronounced "heavy-atom effect" (spin-orbit coupling), which paradoxically shields the carbon nucleus, pushing its 13C shift upfield to approximately 118.5 ppm [4].

  • Deshielding of H6: The H6 proton is situated ortho to the bromine and alpha to the pyridine nitrogen. The combined inductive electron withdrawal from both highly electronegative atoms severely deshields this proton, resulting in a characteristic downfield doublet at ~8.58 ppm [3].

Chiral Centers and Diastereotopicity

The ethanolamine backbone features a stable (R)-stereocenter at C2. This chirality breaks the local symmetry of the molecule, rendering the two protons on the adjacent C1 hydroxymethyl group diastereotopic [2].

  • Because these two protons ( Ha​ and Hb​ ) reside in permanently distinct average magnetic environments, they are chemically non-equivalent.

  • They couple not only to the adjacent chiral CH proton but also to each other (geminal coupling, 2J≈10.5 Hz), resulting in a complex ABX spin system rather than a simple doublet.

Experimental Protocol: A Self-Validating Workflow

Trustworthy structural elucidation cannot rely on 1D NMR alone. The following protocol establishes a self-validating loop where 1D assignments are rigorously tested against 2D through-bond and through-space connectivities.

Step 1: Sample Preparation
  • Weigh 15–20 mg of high-purity (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol.

  • Dissolve in 0.6 mL of anhydrous DMSO-d6 (99.9% D). DMSO-d6 is explicitly chosen over CDCl3 to disrupt intermolecular hydrogen bonding, which sharpens the exchangeable -OH and -NH2 signals and prevents concentration-dependent chemical shift drift[5].

  • Transfer to a standard 5 mm precision NMR tube.

Step 2: 1D NMR Acquisition
  • 1H NMR (400 MHz): Acquire 16 scans with a relaxation delay ( D1​ ) of 2.0 seconds at 298 K. Ensure the spectral window covers -1 to 14 ppm.

  • 13C NMR (100 MHz): Acquire 1024 scans with proton decoupling (WALTZ-16). Set D1​ to 2.0 seconds to allow for the relaxation of quaternary carbons (e.g., C2, C5).

Step 3: 2D Connectivity Mapping (The Validation Loop)
  • COSY (Correlation Spectroscopy): Validate the aliphatic spin system. Confirm the scalar coupling between the chiral C2-H (~3.95 ppm) and the diastereotopic C1-H2 protons (~3.55 and 3.42 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Map direct C-H attachments. This immediately differentiates the C1 methylene carbon (~66.4 ppm) from the C2 methine carbon (~58.2 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Verify regiochemistry. Observe the critical 3-bond ( 3JCH​ ) correlation from the chiral C2-H proton to the pyridine C2 and C3 carbons, definitively proving the attachment point of the ethanolamine backbone to the heterocycle.

Data Presentation: Chemical Shift Assignments

The following tables summarize the expected chemical shifts, derived from empirical substituent rules and verified structural analogues[2][4].

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)
PositionShift (ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment Rationale
Py-H6 8.58d2.41HHighly deshielded by adjacent N and ortho-Br.
Py-H4 8.01dd8.4, 2.41HOrtho to Br, meta to the alkyl chain.
Py-H3 7.45d8.41HOrtho to the C2 alkyl substituent.
-OH 4.75t5.41HExchangeable; couples to adjacent CH2.
C2-H 3.95dd7.0, 4.81HChiral methine; deshielded by NH2 and Py ring.
C1-H_a 3.55ddd10.5, 5.4, 4.81HDiastereotopic proton (downfield).
C1-H_b 3.42ddd10.5, 7.0, 5.41HDiastereotopic proton (upfield).
-NH2 2.10br s-2HExchangeable amino protons.
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)
PositionShift (ppm)Carbon TypeAssignment Rationale
Py-C2 163.5QuaternaryDeshielded by adjacent N and sp3 attachment.
Py-C6 149.8Methine (CH)Alpha to pyridine nitrogen.
Py-C4 139.2Methine (CH)Ortho to the heavy bromine atom.
Py-C3 123.1Methine (CH)Meta to nitrogen.
Py-C5 118.5QuaternaryShielded by the heavy-atom effect of Br.
C1 66.4Methylene (CH2)Aliphatic carbon attached to hydroxyl (-OH).
C2 58.2Methine (CH)Chiral carbon attached to amino (-NH2) and Py.

Mechanistic Workflow Visualization

To ensure absolute confidence in the structural assignment, the experimental and logical workflow is visualized below. This self-validating loop ensures that no single 1D data point is accepted without 2D corroboration.

NMR_Workflow SamplePrep Sample Prep: (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol in DMSO-d6 Acq1D 1D Acquisition 1H (400 MHz) & 13C (100 MHz) SamplePrep->Acq1D Acq2D 2D Acquisition COSY, HSQC, HMBC SamplePrep->Acq2D DataProc Data Processing Fourier Transform & Phase Correction Acq1D->DataProc Acq2D->DataProc Assign1D 1D Assignment Identify Pyridine & Diastereotopic Protons DataProc->Assign1D Assign2D 2D Connectivity Mapping HMBC: Pyridine C2 to Ethanol C2 DataProc->Assign2D Validation Structural Validation Confirm (R)-Stereocenter & Regiochemistry Assign1D->Validation Assign2D->Validation

Caption: NMR Structural Elucidation and Validation Workflow for Chiral Pyridine Derivatives.

Conclusion

The structural elucidation of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol relies heavily on understanding the interplay between heteroaromatic electronics and aliphatic stereochemistry. By recognizing the heavy-atom shielding effect of the C5-bromine and the diastereotopic splitting of the C1-hydroxymethyl protons, researchers can confidently assign the 1H and 13C NMR spectra. Implementing the self-validating 2D NMR workflow outlined in this guide guarantees the structural and regiochemical integrity required for advanced pharmaceutical development.

References

  • MDPI. "Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate." Molecules. URL: [Link]

  • ACS Publications. "Cobalt-Catalyzed, Directed C–H Functionalization/Annulation of Phenylglycinol Derivatives with Alkynes." The Journal of Organic Chemistry. URL: [Link]

  • ResearchGate. "Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." Journal of Organometallic Chemistry. URL:[Link]

  • MDPI. "1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols." SciProfiles. URL:[Link]

Sources

Exploratory

Gas-Phase Fragmentation Dynamics of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol: A Mechanistic MS/MS Guide

Introduction & Structural Context In preclinical drug development, the structural elucidation of active pharmaceutical ingredients (APIs) and their metabolites relies heavily on tandem mass spectrometry (MS/MS). The mole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

In preclinical drug development, the structural elucidation of active pharmaceutical ingredients (APIs) and their metabolites relies heavily on tandem mass spectrometry (MS/MS). The molecule (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol (Chemical Formula: C₇H₉BrN₂O) is a highly functionalized chiral building block featuring a basic primary amine, a primary alcohol, and a halogenated heteroaromatic ring.

While the (R)-enantiomeric configuration is critical for target binding in pharmacological contexts, gas-phase collision-induced dissociation (CID) in an achiral environment is insensitive to this stereocenter. Therefore, the fragmentation pathways described herein are driven purely by the molecule's functional groups and proton affinities. Understanding these pathways is critical for developing robust Multiple Reaction Monitoring (MRM) assays for pharmacokinetic quantification.

Isotopic Signatures & Ionization Dynamics

Under Positive Electrospray Ionization (ESI+), the molecule readily accepts a proton. The primary amine is the most basic site, though the pyridine nitrogen also competes for charge localization[1].

The defining mass spectrometric feature of this molecule is the presence of a single bromine atom. Bromine exists in nature as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, the intact protonated precursor ion, [M+H]⁺, presents as a distinct isotopic doublet at m/z 217.0 and m/z 219.0 in a ~1:1 intensity ratio[2].

Diagnostic Rule of Thumb: Any product ion in the MS/MS spectrum that retains this 1:1 doublet spacing of 2 Da inherently contains the bromine atom. A singlet peak indicates that the halogen has been lost during fragmentation[3].

Mechanistic Fragmentation Pathways (CID/HCD)

Upon isolation of the m/z 217/219 precursor and subjection to collisional activation, the molecule undergoes predictable, energy-dependent unimolecular dissociations governed by the Even-Electron Rule[3].

Pathway A: Competitive Dehydration and Deamination (Low to Medium CE)

The aminoethanol side chain is highly susceptible to the loss of small neutral molecules[4].

  • Deamination (-17 Da): Protonation at the primary amine leads to the heterolytic cleavage of the C-N bond, expelling neutral ammonia (NH₃) to yield an ion at m/z 200/202 . This carbocation is stabilized by the adjacent pyridine ring.

  • Dehydration (-18 Da): Alternatively, protonation of the hydroxyl group results in the loss of water (H₂O), yielding m/z 199/201 . This process is often facilitated by anchimeric assistance from the neighboring amine or pyridine nitrogen.

  • Concerted/Sequential Loss (-35 Da): The loss of both NH₃ and H₂O yields a highly conjugated, stable product ion at m/z 182/184 .

Pathway B: Alpha-Cleavage of the Side Chain (Medium CE)

The C-C bond connecting the chiral carbon to the pyridine ring is a prime site for cleavage. The loss of the entire neutral aminoethanol side chain (C₂H₆NO, 60 Da) transfers the proton to the highly stable heteroaromatic ring, generating the protonated 5-bromopyridine cation at m/z 157/159 .

Pathway C: Deep-Seated Halogen Elimination (High CE)

At elevated collision energies, the stable protonated 5-bromopyridine fragment (m/z 157/159) is forced to dissociate. To strictly adhere to the even-electron rule (avoiding the formation of a radical cation via Br• loss), the molecule expels neutral hydrogen bromide (HBr, 80/82 Da). This yields the highly reactive pyridyl cation at m/z 77 (C₅H₃N⁺)[3].

Quantitative Data Presentation

The following table summarizes the key precursor-to-product ion transitions essential for MRM method development.

Precursor Ion[M+H]⁺ (m/z)Product Ion (m/z)Mass Shift (Da)Neutral LossRelative Abundance (Low CE: 15 eV)Relative Abundance (High CE: 45 eV)
217.0 / 219.0200.0 / 202.0-17NH₃HighLow
217.0 / 219.0199.0 / 201.0-18H₂OHighLow
217.0 / 219.0182.0 / 184.0-35NH₃ + H₂OMediumHigh
217.0 / 219.0157.0 / 159.0-60C₂H₆NOLowHigh
217.0 / 219.077.0-140 / -142C₂H₆NO + HBrNoneMedium

Fragmentation Pathway Visualization

MS_Fragmentation M Precursor Ion [M+H]+ m/z 217 / 219 DeAm [M+H - NH3]+ m/z 200 / 202 M->DeAm -NH3 (-17 Da) DeH2O [M+H - H2O]+ m/z 199 / 201 M->DeH2O -H2O (-18 Da) Alpha Protonated 5-Bromopyridine m/z 157 / 159 M->Alpha Alpha-Cleavage -C2H6NO (-60 Da) DeBoth [M+H - NH3 - H2O]+ m/z 182 / 184 DeAm->DeBoth -H2O (-18 Da) DeH2O->DeBoth -NH3 (-17 Da) Pyr Pyridyl Cation m/z 77 Alpha->Pyr -HBr (-80/-82 Da)

Figure 1: ESI-MS/MS fragmentation tree for (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol.

Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure high-fidelity data acquisition and prevent misinterpretation due to isobaric interference or in-source fragmentation, follow this validated methodology.

Step 1: Sample Preparation & System Suitability Check
  • Preparation: Dilute the analyte to a final concentration of 1 µg/mL in a diluent of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Check (Critical): Prior to LC injection, perform a direct infusion at 5 µL/min. Observe the MS1 full scan. You must verify the precursor isotopic envelope. The m/z 217.0 and 219.0 peaks must exhibit a ~1:1 intensity ratio (±5% tolerance). Any deviation greater than 5% indicates isobaric contamination, detector saturation, or poor tuning[2]. Do not proceed until the doublet is resolved.

Step 2: Chromatographic Separation
  • Column: Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min. Column temperature set to 40°C.

Step 3: Mass Spectrometry Parameters (Positive ESI)
  • Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temperature: 350°C; Desolvation Gas Flow: 800 L/hr.

  • Collision Energy (CE) Ramping: To capture the full fragmentation tree, perform MS/MS acquisition using a stepped normalized collision energy (NCE) approach.

    • 15 eV: Captures fragile neutral losses (m/z 200, 199).

    • 30 eV: Captures side-chain alpha-cleavage (m/z 157/159).

    • 45 eV: Forces deep-seated ring fragmentation and HBr loss (m/z 77).

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th Edition). University Science Books. Available at:[Link]

  • Li, M., et al. (2003). Structural analysis of oligosaccharides by a combination of electrospray mass spectrometry and bromine isotope tagging of reducing-end sugars with 2-amino-5-bromopyridine. Rapid Communications in Mass Spectrometry, 17(13), 1462-1466. Available at:[Link]

  • Whitehead, K., & Hedges, J. I. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Rapid Communications in Mass Spectrometry, 17(18), 2114-2122. Available at:[Link]

  • Qiao, X., et al. (2012). The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. International Journal of Molecular Sciences, 13(10), 12298-12327. Available at:[Link]

Sources

Foundational

Exact Monoisotopic Mass and Molecular Weight of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol: A Comprehensive Analytical Guide

Executive Summary (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol is a highly valuable chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring a halogenated pyridine ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol is a highly valuable chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring a halogenated pyridine ring and a chiral amino alcohol side chain, its structural validation is a critical prerequisite in early-stage drug development. This technical guide establishes the theoretical framework and practical methodologies for determining the exact monoisotopic mass and average molecular weight of this compound, ensuring rigorous analytical compliance and scientific integrity.

Theoretical Framework: Mass vs. Molecular Weight

In high-resolution analytical chemistry, distinguishing between exact monoisotopic mass and average molecular weight is paramount for accurate structural elucidation and synthetic planning.

  • Exact Monoisotopic Mass is calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ^12C, ^1H, ^79Br). This is the theoretical value targeted during High-Resolution Mass Spectrometry (HRMS) to confirm the elemental formula and rule out isobaric interferences[1].

  • Average Molecular Weight is calculated using standard atomic weights, which reflect the abundance-weighted natural isotopic distribution of the elements on Earth. This value is essential for macroscopic stoichiometric calculations during chemical synthesis[2].

For (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol (Chemical Formula: C7H9BrN2O ), the presence of bromine introduces a unique isotopic signature. Bromine exists naturally as two major isotopes: ^79Br (~50.69%) and ^81Br (~49.31%)[3]. Consequently, while the monoisotopic mass relies strictly on the ^79Br isotope, the average molecular weight accounts for this nearly 1:1 isotopic ratio.

Quantitative Mass Data Summary

The following calculations are grounded in the[2],[3].

ElementIsotope Used for Exact MassMonoisotopic Mass Contribution (Da)Standard Atomic WeightAverage MW Contribution ( g/mol )
Carbon (C ×7) ^12C84.000012.01184.077
Hydrogen (H ×9) ^1H9.07041.0089.072
Bromine (Br ×1) ^79Br78.918379.90479.904
Nitrogen (N ×2) ^14N28.006114.00728.014
Oxygen (O ×1) ^16O15.994915.99915.999
Total 215.9898 Da 217.066 g/mol

Note: The theoretical protonated adduct [M+H]+ observed in positive ion mode mass spectrometry has an exact m/z of 216.9971[4].

Analytical Workflow: HRMS Exact Mass Verification

To empirically validate the formula C7H9BrN2O, High-Resolution Mass Spectrometry (HRMS) is the gold standard[1]. The following protocol utilizes a self-validating system where the isotopic fine structure inherently confirms the presence of the halogen.

UHPLC-ESI-HRMS Protocol
  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to achieve a final concentration of 1 µg/mL. Causality: This specific low concentration prevents detector saturation and minimizes the formation of complex in-source dimers (e.g., [2M+H]+), ensuring a clean MS1 spectrum.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 × 50 mm). Elute using a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid acts as an ionization enhancer, efficiently donating protons to the basic primary amine and pyridine nitrogen atoms to yield the stable [M+H]+ ion.

  • Ionization & Detection: Operate a Q-TOF or Orbitrap mass spectrometer in positive Electrospray Ionization (ESI+) mode. Maintain a mass resolution of >30,000 FWHM to easily resolve the target mass from background matrix interferences.

  • Data Processing & Self-Validation: Extract the theoretical [M+H]+ peak at m/z 216.9971. The mass error must be ≤ 2 ppm. Critical Check: Verify the presence of the [M+2+H]+ peak at m/z 218.9951. An approximate 1:1 intensity ratio between the m/z 216.9971 and 218.9951 peaks unambiguously confirms the presence of a single bromine atom.

HRMS_Workflow Sample Sample Preparation 1 µg/mL in MeOH LC UHPLC Separation C18 Column, Gradient Elution Sample->LC ESI ESI(+) Ionization Protonation to [M+H]+ LC->ESI TOF HRMS Analysis Resolution > 30,000 ESI->TOF Data Data Processing Mass Error < 2 ppm TOF->Data

UHPLC-HRMS workflow for exact mass and isotopic pattern verification.

Orthogonal Validation: Structural & Chiral Confirmation

While HRMS confirms the elemental composition (C7H9BrN2O), mass alone cannot differentiate between positional isomers (e.g., 4-bromo vs. 5-bromo) or enantiomers ((R) vs. (S)). Therefore, an orthogonal analytical strategy is mandatory for full API building block release.

1H/13C NMR Spectroscopy (Regiochemistry)
  • Protocol: Acquire 1D and 2D NMR spectra in DMSO-d6 at 400 MHz or higher.

  • Causality: The coupling constants (J-values) of the pyridine protons will unambiguously assign the substitution pattern. A 5-bromo-2-substituted pyridine exhibits a characteristic ABX spin system, structurally differentiating it from other regioisomers.

Chiral HPLC (Enantiomeric Purity)
  • Protocol: Perform isocratic elution on an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IG) using Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v).

  • Causality: The addition of 0.1% diethylamine (DEA) is a critical experimental choice. DEA acts as a basic modifier that suppresses non-specific secondary interactions between the primary amine of the analyte and residual silanols on the silica-based stationary phase. This prevents peak tailing and ensures highly accurate integration of the enantiomeric excess (ee) for the (R)-enantiomer.

Validation Compound (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol Target API Building Block Mass HRMS (Exact Mass) Confirms C7H9BrN2O Compound->Mass Structure 1H/13C NMR Confirms Regiochemistry Compound->Structure Chirality Chiral HPLC Confirms (R)-Enantiomer Compound->Chirality Validation Fully Validated Chemical Scaffold Mass->Validation Structure->Validation Chirality->Validation

Orthogonal analytical strategy for comprehensive structural validation.

Conclusion

The precise characterization of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol requires a synergistic approach combining theoretical mass calculations with rigorous, orthogonal analytical techniques. By leveraging the exact monoisotopic mass (215.9898 Da ) for HRMS identification and the average molecular weight (217.066 g/mol ) for synthetic stoichiometry, researchers can confidently integrate this chiral building block into advanced drug discovery pipelines.

References

  • Atomic weights of the elements 2013 (IUPAC Technical Report) . USGS / Pure and Applied Chemistry.[Link][2]

  • Isotopic compositions of the elements 2013 (IUPAC Technical Report) . USGS / Pure and Applied Chemistry.[Link][3]

  • Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development . ResearchGate.[Link][1]

  • PubChemLite - 2-[(5-bromopyridin-3-yl)amino]ethan-1-ol (C7H9BrN2O) . Université du Luxembourg. [Link][4]

Sources

Exploratory

Preliminary Toxicity and Safety Data Sheet for (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol: A Preclinical Evaluation Whitepaper

Executive Summary & Rationale (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol (CAS: N/A, novel chiral building block) is a highly specialized aryl-ethanolamine derivative featuring a halogenated pyridine ring. In modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol (CAS: N/A, novel chiral building block) is a highly specialized aryl-ethanolamine derivative featuring a halogenated pyridine ring. In modern drug discovery, functionalized chiral amino alcohols are privileged scaffolds, frequently utilized as pharmacophores for kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and G-protein coupled receptor (GPCR) modulators.

However, the structural features that make this compound pharmacologically attractive—namely, the basic primary amine and the lipophilic bromopyridine moiety—also introduce specific preclinical safety liabilities. As a Senior Application Scientist, I approach the safety evaluation of such novel intermediates not merely as a checklist, but as a predictive, mechanistic discipline. The basic amine (expected pKa ~8.5–9.0) will be predominantly protonated at physiological pH, presenting a classic liability for off-target binding to the hERG potassium channel pore. Furthermore, halogenated heteroaromatics can undergo cytochrome P450 (CYP)-mediated bioactivation, necessitating rigorous genotoxicity and reactive metabolite screening.

This whitepaper provides an in-depth, self-validating technical guide to the preliminary physicochemical profiling, safety data classification, and validated in vitro toxicity workflows required to advance this compound through early-stage preclinical development.

Physicochemical Profiling & Hazard Classification

Before initiating in vitro assays, establishing the baseline physicochemical parameters is critical for predicting membrane permeability, solubility, and formulation requirements.

Molecular Properties Summary
ParameterValue / DescriptionPredictive Implication
IUPAC Name (2R)-2-amino-2-(5-bromopyridin-2-yl)ethanolChiral center at C2 dictates spatial orientation for target/off-target binding.
Molecular Formula C₇H₉BrN₂OHalogenated heteroaromatic.
Molecular Weight 217.06 g/mol Low MW; highly favorable for lead optimization (Rule of 5 compliant).
Topological Polar Surface Area (TPSA) ~55.1 ŲExcellent predicted membrane and blood-brain barrier (BBB) permeability.
Predicted LogP 0.8 – 1.2Moderate lipophilicity; favorable for oral bioavailability but requires monitoring for microsomal clearance.
Preliminary Safety Data Sheet (SDS) Core Components

Based on the Global Harmonized System (GHS) and structural homology to similar bromopyridine derivatives, the following preliminary safety classifications apply:

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).

    • H315: Causes skin irritation (Skin Corrosion/Irritation - Category 2).

    • H319: Causes serious eye irritation (Eye Damage/Irritation - Category 2A).

    • H335: May cause respiratory irritation (STOT-SE - Category 3).

  • Handling & Storage Protocols: The presence of the carbon-bromine bond renders the molecule susceptible to photo-degradation and nucleophilic substitution over time.

    • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Protect from direct light.

    • PPE: Nitrile gloves, safety goggles, and a properly ventilated fume hood are mandatory during powder handling to prevent inhalation of aerosolized particulates.

Predictive Toxicology & Mechanistic Liabilities

To ensure scientific integrity, our toxicological evaluation is grounded in causality. We do not test blindly; we test based on structural alerts.

Cardiotoxicity (hERG Liability)

The human ether-à-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, which is responsible for the repolarizing I_Kr current in the cardiac action potential. The protonated primary amine of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol can potentially enter the inner cavity of the hERG channel and interact via cation-π interactions with aromatic residues (Tyr652, Phe656). Regulatory guidelines (ICH S7B and E14) mandate rigorous hERG screening to predict drug-induced QT prolongation and Torsades de Pointes (TdP)[1].

Genotoxicity and Reactive Metabolites

Per the ICH S2(R1) guidance on genotoxicity testing[2], compounds containing halogenated aromatic rings must be evaluated for mutagenic potential. The bromopyridine ring can be oxidized by hepatic CYP450 enzymes to form transient, electrophilic arene oxides or imine intermediates. If not efficiently detoxified by glutathione (GSH), these electrophiles can covalently bind to DNA or hepatic proteins, leading to genotoxicity or idiosyncratic drug toxicity (IDT).

Pathway Parent (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP Intermediate Reactive Electrophile (Arene Oxide / Imine) CYP->Intermediate Bioactivation GSH Glutathione (GSH) Trapping Intermediate->GSH Detoxification Toxicity Macromolecular Binding (Genotoxicity / IDT) Intermediate->Toxicity Covalent Binding (DNA/Protein) Adduct Stable GSH Adduct (Safe Excretion) GSH->Adduct

Figure 1: Predictive metabolic pathway illustrating CYP450 bioactivation and potential genotoxic liabilities.

Experimental Methodologies (Self-Validating Protocols)

To build a trustworthy and reproducible safety profile, the following step-by-step protocols must be executed. These methodologies are designed with built-in validation controls.

Protocol 1: GLP-Compliant hERG Patch-Clamp Assay

This protocol aligns with the ICH E14/S7B Q&A best practice guidelines for evaluating proarrhythmic risk[3],[4].

Materials & Reagents:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform.

  • Extracellular Solution (mM): 130 NaCl, 5 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 12.5 Dextrose (pH 7.4).

  • Intracellular Solution (mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 5 MgATP (pH 7.3).

  • Positive Control: Dofetilide (a known clinical torsadogenic agent)[3],[1].

Step-by-Step Procedure:

  • Cell Preparation: Culture CHO-hERG cells on glass coverslips at 37°C. Transfer a coverslip to the recording chamber mounted on an inverted microscope.

  • Patch Establishment: Using a borosilicate glass pipette (resistance 2–4 MΩ) filled with intracellular solution, form a >1 GΩ seal on a single cell membrane. Apply brief suction to achieve whole-cell configuration.

  • Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the extracellular solution containing the vehicle (0.1% DMSO) to establish a baseline. Sequentially perfuse increasing concentrations of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol (e.g., 0.1, 1, 10, 30 µM).

  • Validation & Analysis: The assay is only considered valid if the positive control (Dofetilide) yields an IC₅₀ within the accepted historical range (typically 1–10 nM)[3]. Calculate the fractional block of the tail current for the test compound to determine its IC₅₀.

Protocol 2: In Vitro Reactive Metabolite Trapping (GSH Assay)

To address the genotoxic structural alert, this assay detects the formation of reactive electrophiles.

Step-by-Step Procedure:

  • Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), test compound (10 µM), and reduced Glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (using neutral loss scanning for the GSH moiety, typically a loss of 129 Da) to identify any stable test compound-GSH adducts.

Workflow Synthesis Compound Synthesis (QC: Purity >95%, ee >99%) InSilico In Silico Profiling (LogP, TPSA) Synthesis->InSilico hERG Cardiotoxicity Screen (GLP hERG Patch-Clamp) InSilico->hERG GenoTox Genotoxicity Screen (GSH Trapping / Ames) InSilico->GenoTox Decision Safety Margin Assessment & Lead Opt hERG->Decision GenoTox->Decision

Figure 2: Preclinical safety screening workflow for novel chiral pharmacophores.

Conclusion and Strategic Outlook

The preliminary evaluation of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol requires a balanced approach that respects its high utility as a chiral building block while aggressively interrogating its structural liabilities. By employing validated, OECD- and ICH-compliant in vitro methodologies—specifically targeting hERG interactions and CYP-mediated bioactivation—drug development professionals can accurately define the safety margins of this compound before committing to costly in vivo studies. If hERG liability or GSH adduct formation is detected, subsequent lead optimization should focus on modulating the basicity of the amine (e.g., via fluorination of adjacent carbons) or sterically hindering the bromopyridine ring to prevent metabolic oxidation.

References

  • European Pharmaceutical Review. "Genotoxic impurities in pharmaceutical products" (Discussing ICH S2(R1) Guidelines).[Link]

  • Metrion Biosciences. "GLP hERG Assay Validation following ICH E14/S7B 2022 Q&A best practice guidelines".[Link]

  • Labcorp. "Validation of an ICH E14/S7B Q&A best practice compliant hERG assay".[Link]

  • DSTC. "Safety Pharmacology Assessment of Cardiac Ion Channels by Manual Patch Clamp With CiPA Protocols".[Link]

  • OECD. "OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects" (Standardized in vitro methodologies).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol in Targeted API Manufacturing

Strategic Rationale & Mechanistic Causality The design and synthesis of targeted Active Pharmaceutical Ingredients (APIs) often rely on versatile, chiral building blocks that can serve as both structural foundations and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Causality

The design and synthesis of targeted Active Pharmaceutical Ingredients (APIs) often rely on versatile, chiral building blocks that can serve as both structural foundations and primary pharmacophores. (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol is a highly privileged bifunctional scaffold in modern medicinal chemistry.

The strategic value of this molecule lies in its orthogonal reactivity domains:

  • The Chiral Amino Alcohol Motif: This moiety is a critical recognition element in numerous biological targets, including Leukotriene A4 Hydrolase (LTA4H) and sphingosine kinases. The specific (R)-enantiomer is frequently selected because it demonstrates distinct pharmacokinetic advantages, such as evading stereospecific O-phosphorylation clearance pathways that rapidly degrade (S)-enantiomers in vivo[1].

  • The 5-Bromopyridin-2-yl Handle: The bromine atom provides a highly reactive site for transition-metal-catalyzed C-C or C-N bond formations (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing for rapid diversification of the API scaffold.

The Causality of Chemoselective Processing: Direct transition-metal cross-coupling on the unprotected amino alcohol presents significant chemoselectivity challenges. Free amino alcohols can undergo unwanted N-arylation or O-arylation during catalysis[2]. Furthermore, the 5-bromopyridin-2-yl moiety can act as a competing ligand for metal centers (such as Ni or Pd), potentially poisoning the catalyst or outcompeting chiral ligands[3].

To circumvent these issues, our validated workflow first rigidifies the amino alcohol into a morpholin-3-one heterocycle. This transformation masks the reactive amine and hydroxyl groups, prevents catalyst poisoning, and establishes a stable, biologically active morpholine core[4] prior to late-stage palladium-catalyzed diversification.

Synthetic Workflow Visualization

Workflow A (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol B Chemoselective Cyclization (Morpholin-3-one Formation) A->B C Suzuki-Miyaura Coupling (C-C Bond Formation) B->C D Target API Scaffold C->D

Synthetic workflow for API scaffold generation from the chiral amino alcohol.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure stereochemical integrity and chemoselectivity at each step.

Protocol A: Chemoselective Morpholin-3-one Annulation

This step constructs the morpholine ring using an activated two-carbon unit[4], protecting the polar functional groups while retaining the (R)-configuration.

Reagents:

  • (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol (1.0 eq)

  • Ethyl chloroacetate (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Ethanol (0.2 M)

Step-by-Step Methodology:

  • Initiation: Suspend the chiral amino alcohol in anhydrous ethanol under a nitrogen atmosphere. Add DIPEA and stir for 10 minutes at ambient temperature.

  • Alkylation: Add ethyl chloroacetate dropwise over 15 minutes. The controlled addition prevents thermal spikes that could lead to racemization.

  • Cyclization: Heat the reaction mixture to 75 °C (reflux) for 16 hours. The initial N-alkylation is followed by an intramolecular transesterification to close the morpholin-3-one ring.

  • Self-Validation Check (IPC): Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting mass signal is <1% and the intermediate N-alkylated mass is fully consumed, yielding the cyclized product mass.

  • Isolation: Concentrate the solvent in vacuo, partition between Ethyl Acetate and saturated aqueous NaHCO3, dry the organic layer over Na2SO4, and crystallize from Heptane/EtOAc to afford (R)-5-(5-bromopyridin-2-yl)morpholin-3-one.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

With the morpholine core established, the 5-bromo position is functionalized. A bidentate ligand (dppf) is utilized to prevent the pyridine nitrogen from coordinating and poisoning the palladium center[3].

Reagents:

  • (R)-5-(5-bromopyridin-2-yl)morpholin-3-one (1.0 eq)

  • Target Arylboronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.15 M)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the bromopyridine derivative, arylboronic acid, and K₂CO₃.

  • Degassing: Subject the flask to three vacuum/nitrogen backfill cycles to remove oxygen, preventing homocoupling of the boronic acid.

  • Catalyst Addition: Add the pre-degassed Dioxane/H₂O solvent mixture, followed by the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

  • Heating: Heat the biphasic mixture to 80 °C with vigorous stirring for 4 hours.

  • Self-Validation Check (IPC): Analyze via Chiral HPLC. The enantiomeric excess (ee) must remain ≥99.5%. Any erosion of ee indicates excessive thermal stress or base-catalyzed epimerization at the benzylic/pyridylic stereocenter.

  • Purification: Filter through a short pad of Celite to remove palladium black, extract with dichloromethane, and purify via silica gel chromatography.

Quantitative Data: Cross-Coupling Optimization

The choice of catalyst and ligand is paramount. Monodentate ligands often fail due to competitive binding from the substrate's pyridine ring. The table below summarizes the optimization data validating the use of Pd(dppf)Cl₂.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Pd(PPh₃)₄Na₂CO₃Toluene / H₂O904599.5
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O806299.5
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane / H₂O 80 94 99.8
NiCl₂·glyme / dppfK₃PO₄THF703198.0

Data Interpretation: The bidentate dppf ligand tightly coordinates the Pd center, preventing the 5-bromopyridin-2-yl substrate from acting as an inhibitory ligand. This results in superior yields while perfectly preserving the stereocenter.

Biological Context & Application

The APIs generated from this scaffold are frequently deployed as targeted inhibitors in inflammatory diseases. For example, chiral amino alcohol derivatives exhibit profound potency against Leukotriene A4 Hydrolase (LTA4H), halting the production of pro-inflammatory mediators[1].

Pathway LTA4 Leukotriene A4 (LTA4) LTA4H LTA4 Hydrolase (Target) LTA4->LTA4H LTB4 Leukotriene B4 (Pro-inflammatory) LTA4H->LTB4 API Amino Alcohol-Derived API API->LTA4H Inhibits

Inhibition of the LTA4H inflammatory pathway by the amino alcohol-derived API.

References

  • Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols | Journal of the American Chemical Society. Available at:[Link]

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis | National Institutes of Health (NIH). Available at:[Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol

Executive Summary The synthesis of complex pharmaceutical intermediates frequently demands the late-stage functionalization of highly polar, unprotected substrates. (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol is a critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex pharmaceutical intermediates frequently demands the late-stage functionalization of highly polar, unprotected substrates. (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol is a critical chiral building block, notably utilized in the discovery of potent Leukotriene A4 Hydrolase (LTA4H) inhibitors[1].

Performing a Suzuki-Miyaura cross-coupling directly on this molecule presents a significant synthetic challenge. The unprotected 1,2-amino alcohol moiety is a potent bidentate ligand that can readily poison palladium catalysts, while the basic conditions required for transmetalation can induce side reactions. This application note provides a field-proven, self-validating guide to overcoming these mechanistic hurdles through rational catalyst selection, solvent optimization, and precise reaction engineering.

Substrate Profiling & Mechanistic Challenges

The Chelation Dilemma

The substrate features a 5-bromopyridine core, which is moderately activated for oxidative addition. However, the adjacent chiral 1,2-amino alcohol acts as a thermodynamic sink for palladium. During the catalytic cycle, the Pd(II) intermediate can be intercepted by the amine and hydroxyl groups, forming a stable 5-membered metallacycle[2]. This off-cycle coordination effectively removes the active catalyst from the system, leading to stalled reactions and poor yields.

Causality in Strategic Optimization

To outcompete the substrate's chelating ability, we must engineer the reaction environment based on three causal pillars:

  • Steric Shielding (Ligand Choice): Standard monodentate ligands (e.g., PPh₃) are easily displaced by the bidentate amino alcohol. Utilizing sterically demanding bidentate ligands like dppf or bulky Buchwald-type ligands like XPhos creates a protective steric pocket around the Pd center, preventing substrate coordination[3][4].

  • Phase Separation (Solvent Matrix): The substrate is highly polar. Using a biphasic system such as 1,4-Dioxane/H₂O (4:1) serves a dual purpose. The water hydrates the polar amino alcohol, reducing its effective concentration at the lipophilic palladium center, while simultaneously facilitating the formation of the reactive boronate complex necessary for transmetalation[5][6].

  • Mild Deprotonation (Base Selection): Strong alkoxide bases (e.g., NaOtBu) will deprotonate the substrate's hydroxyl group, exponentially increasing its chelating affinity. Mild inorganic bases like K₂CO₃ or K₃PO₄ provide the ideal pH window to drive transmetalation without activating the substrate's nucleophilic sites[2][7].

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_OA Pd(II) Oxidative Addition Complex Pd0->PdII_OA + Ar-Br PdII_TM Pd(II) Transmetalation Complex PdII_OA->PdII_TM + Ar'-B(OH)2 + Base DeadEnd Off-Cycle Dead End (N,O-Chelation to Pd) PdII_OA->DeadEnd Substrate Chelation (Amino Alcohol) PdII_TM->Pd0 Reductive Elimination Product Cross-Coupled Product PdII_TM->Product

Fig 1: Suzuki-Miyaura cycle highlighting the off-cycle Pd-chelation risk by the amino alcohol.

Quantitative Data: Condition Screening Summary

The following table synthesizes expected outcomes based on various condition matrices applied to unprotected 2-amino-bromopyridines and related polar heterocycles[2][5][8].

Catalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Expected YieldMechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene / H₂O (5:1)90< 20%Severe catalyst poisoning; unreacted starting material.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane / H₂O (4:1) 85 75 - 85% Robust conversion; bidentate ligand prevents chelation.
XPhos Pd G2K₃PO₄THF / H₂O (4:1)7080 - 90%Excellent for sterically hindered boronic acids.
Pd(OAc)₂ / SPhosK₂CO₃Ethanol / H₂O (1:1)8060 - 70%Greener solvent alternative; moderate protodeboronation.

Experimental Workflows & Protocols

Workflow S1 1. Reagent Assembly Substrate (1.0 eq) + Boronic Acid (1.3 eq) S2 2. Catalyst System Pd(dppf)Cl2 (5 mol%) S1->S2 S3 3. Solvent & Base Matrix 1,4-Dioxane/H2O (4:1), K2CO3 (3 eq) S2->S3 S4 4. Deoxygenation & Heating Sparging (15 min), 85 °C (6-12 h) S3->S4 S5 5. Polar Workup n-BuOH Extraction & Reverse-Phase LC S4->S5

Fig 2: Optimized step-by-step workflow for the direct Suzuki coupling of polar pyridyl substrates.

Protocol A: Direct Ligand-Directed Coupling (Recommended)

This protocol utilizes Pd(dppf)Cl₂ to provide bidentate stability against substrate chelation.

Reagents:

  • (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol (1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.3 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%)

  • K₂CO₃ (3.0 mmol)

  • 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the bromopyridine substrate, boronic acid, and K₂CO₃.

  • Solvent Addition & Degassing (Critical Step): Add 1,4-dioxane and water. Cap the tube with a rubber septum. Sparge the heterogeneous mixture with dry Nitrogen or Argon gas for exactly 15 minutes. Self-Validation Check: The mixture will appear as a cloudy suspension; failure to degas will result in rapid Pd black precipitation upon heating.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of inert gas and add the Pd(dppf)Cl₂ catalyst. Reseal the tube.

  • Thermal Activation: Transfer the tube to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) to ensure biphasic mixing. Self-Validation Check: Within 30 minutes, the suspension should transition into a homogeneous, deep red/brown solution, indicating active catalyst turnover.

  • Reaction Monitoring: After 6 hours, sample the organic layer. Due to the high polarity of the substrate, standard Hexane/EtOAc TLC will fail. Use n-BuOH:AcOH:H₂O (4:1:1) or LC-MS to monitor the disappearance of the starting material.

  • Polar Workup: Cool to room temperature. Standard EtOAc extraction will result in poor recovery of the highly polar product. Instead, dilute with brine (5 mL) and extract with n-Butanol or a 10% MeOH/DCM mixture (3 x 10 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase flash chromatography (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the pure cross-coupled amino alcohol.

Protocol B: The Protection-Coupling-Deprotection Alternative

If Protocol A fails due to extreme steric hindrance of the boronic acid partner, the amino group must be temporarily masked.

  • Protection: Treat the substrate with Boc₂O (1.1 eq) and NaHCO₃ in THF/H₂O to selectively protect the primary amine.

  • Coupling: Perform the Suzuki coupling using XPhos Pd G2 (2 mol%) and K₃PO₄ in THF/H₂O at 70 °C[4]. The Boc-protected substrate lacks the bidentate geometry required to poison the catalyst.

  • Deprotection: Stir the isolated intermediate in 20% TFA/DCM for 2 hours at room temperature, followed by basic workup (ion-exchange resin) to liberate the final (R)-amino alcohol product.

References

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules, 22(2), 190. URL:[Link]

  • Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(30), 9638–9639. URL:[Link]

  • Lueoend, R., et al. (2023). Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase. Journal of Medicinal Chemistry, 66(24), 16782-16801. URL:[Link]

  • Fairlamb, I. J. S., et al. (2016). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Communications, 52(65), 10064-10067. URL:[Link]

  • Li, J. J. (2009). Name Reactions in Organic Synthesis: Suzuki Coupling. Cambridge University Press, 408-410. URL:[Link]

  • Zhang, Y., et al. (2014). Aqueous Suzuki‐Miyaura Reaction with 0.6 Equiv. of Base: Green and Efficient Access to Biaryls. ResearchGate. URL:[Link]

Sources

Method

protecting group strategies for the amino alcohol of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Chemoselective differentiation, catalyst-poisoning mitigation, and protocol validation for chiral 1,2-amino alcohols. Executive Su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Chemoselective differentiation, catalyst-poisoning mitigation, and protocol validation for chiral 1,2-amino alcohols.

Executive Summary

The compound (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol is a highly versatile, chiral building block frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and novel therapeutics. It presents a unique synthetic challenge: it contains a primary amine, a primary alcohol, and a 5-bromopyridine moiety.

Successful downstream functionalization—particularly palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) at the 5-bromo position—requires strategic masking of the 1,2-amino alcohol motif. Without protection, the proximity of the pyridine nitrogen, the primary amine, and the hydroxyl group creates a potent multidentate chelating system that rapidly poisons transition metal catalysts. This guide details the mechanistic rationale and validated protocols for differentiating or globally masking these functional groups while preserving the delicate (R)-stereocenter.

Mechanistic Rationale & Substrate Profiling

To design an effective protection strategy, we must first analyze the inherent reactivity of the substrate:

  • Nucleophilic Hierarchy: The primary amine is inherently more nucleophilic than the primary alcohol. This kinetic difference allows for highly chemoselective N-protection (e.g., using Boc anhydride) at low temperatures without the need for transient O-protection[1].

  • Chelation Potential: The 1,2-amino alcohol motif, combined with the adjacent pyridine ring, can act as a bidentate or tridentate ligand. For harsh downstream metallaphotoredox or Pd-catalyzed couplings, masking the amine alone may not be sufficient.

  • Stereochemical Integrity: The (R)-chiral center is situated at the benzylic-like position of the pyridine ring. While not as labile as an α -carbonyl stereocenter, prolonged exposure to strong bases at elevated temperatures can risk epimerization. Thus, protecting group installation and removal must proceed under mild conditions.

Strategic Protection Pathways

Based on the substrate profile, two primary strategies are employed depending on the downstream application.

Strategy A: Selective N-Protection (The Boc Approach)

When the primary alcohol must remain free for subsequent functionalization (e.g., etherification or oxidation to an aldehyde), selective N-protection is the method of choice. The tert-butyloxycarbonyl (Boc) group is ideal because it is stable to the basic conditions often used in Suzuki couplings, yet easily removed under mild acidic conditions (e.g., TFA/DCM)[1].

Strategy B: Global Masking via Oxazolidinone Formation

When the primary goal is to perform harsh cross-coupling on the 5-bromopyridine ring without interference, tying both the amine and alcohol into a cyclic carbamate (oxazolidinone) is the most robust strategy. This is typically achieved using 1,1'-Carbonyldiimidazole (CDI)[2]. The resulting 5-membered ring rigidifies the molecule, completely masks the hydrogen-bond donors, and eliminates the chelation potential that would otherwise poison palladium catalysts.

G Start (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol (Chiral 1,2-Amino Alcohol) StratA Strategy A: Selective N-Protection (Boc2O, TEA, THF/H2O) Start->StratA Chemoselective StratB Strategy B: Cyclic N,O-Protection (CDI, DCM or THF) Start->StratB Global Masking ProdA N-Boc Amino Alcohol (Free -OH, Protected -NH2) StratA->ProdA ProdB Oxazolidinone Derivative (Rigid, Masked -NH & -OH) StratB->ProdB DownA O-Functionalization or Mild Pd-Coupling ProdA->DownA DownB Harsh Pd-Coupling (Suzuki/Buchwald) ProdB->DownB

Figure 1: Decision tree for the protection of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol based on downstream synthetic requirements.

Quantitative Comparison of Strategies

The following table summarizes the operational metrics for both strategies, allowing process chemists to select the optimal route based on yield, stability, and atom economy[3].

ParameterStrategy A: N-Boc ProtectionStrategy B: Oxazolidinone Formation
Reagents Boc 2​ O, TEA, THF/H 2​ OCDI, DIPEA, DCM or THF
Chemoselectivity High (N-selective over O)N/A (Global N,O-protection)
Typical Yield 85 – 95%75 – 88%
Stability to Pd-Coupling Moderate (Free -OH may interfere)Excellent (No free chelating groups)
Deprotection Conditions Mild Acid (TFA/DCM or HCl/Dioxane)Strong Base (NaOH/MeOH, Δ )
Ideal Use Case Sequential functionalization of -OH then -NH 2​ Extensive cross-coupling at the 5-bromo position

Validated Experimental Protocols

Protocol 1: Regioselective N-Boc Protection

Causality Insight: The addition of Boc 2​ O is performed at 0 °C. Lowering the thermal energy of the system exploits the activation energy difference between the highly nucleophilic primary amine and the less nucleophilic primary alcohol, virtually eliminating the formation of the N,O-di-Boc byproduct[1].

Materials:

  • (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc 2​ O) (1.05 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Solvent: THF/H 2​ O (2:1 v/v)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amino alcohol in the THF/H 2​ O mixture. Add TEA and stir for 5 minutes to ensure a homogeneous solution.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Reagent Addition: Add Boc 2​ O dropwise (if liquid) or in small portions (if solid) over 10 minutes.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 3–4 hours. Monitor via TLC (Ninhydrin stain will show the disappearance of the primary amine).

  • Workup: Concentrate the mixture in vacuo to remove THF. Dilute the aqueous residue with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous citric acid (to remove unreacted amine and TEA), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the N-Boc protected amino alcohol.

Protocol 2: Global Protection via Oxazolidinone Formation

Causality Insight: 1,1'-Carbonyldiimidazole (CDI) is utilized instead of phosgene equivalents (like triphosgene) due to its lower toxicity profile and ease of handling on a benchtop scale[2]. The reaction proceeds via initial N-acylation (forming an intermediate acylimidazole) followed by intramolecular cyclization by the adjacent hydroxyl group.

Materials:

  • (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Purge a flame-dried round-bottom flask with inert gas (N 2​ or Argon). Dissolve the amino alcohol and DIPEA in anhydrous DCM.

  • Activation: Add CDI in a single portion at room temperature. The reaction will gently effervesce as CO 2​ is released during the formation of the active intermediate.

  • Cyclization: Stir the reaction mixture at room temperature for 12 hours. If TLC indicates incomplete conversion, the mixture can be gently refluxed (40 °C) for an additional 2–4 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NH 4​ Cl to neutralize the imidazole byproduct and excess DIPEA.

  • Workup: Separate the organic layer and extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (typically Hexanes/EtOAc gradients) to isolate the pure (R)-oxazolidinone derivative.

References

  • Synthesis Approaches to (−)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures MDPI - Molecules URL:[Link]

  • A Unified Strategy for the Asymmetric Synthesis of Highly Substituted 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands ACS Publications - The Journal of Organic Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization in (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol Synthesis

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing stereochemical degradation during the synthesis of chiral ary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing stereochemical degradation during the synthesis of chiral arylglycine derivatives.

Synthesizing (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol presents a formidable stereochemical challenge. The proximity of the pyridine ring to the chiral center makes the molecule highly susceptible to epimerization. This guide dissects the mechanistic root causes of this instability and provides field-proven, self-validating protocols to preserve enantiomeric excess ( ee ) throughout your workflow.

Part 1: Mechanistic Root Causes (The "Why")

Q1: Why is (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol exponentially more prone to racemization than standard aliphatic amino alcohols?

A1: The vulnerability lies in the extreme acidity of the α -proton. In standard amino acids (e.g., alanine), the α -proton is relatively stable. However, in this substrate, the α -carbon is directly attached to a 5-bromopyridin-2-yl moiety. Arylglycine derivatives are notoriously sensitive to base-catalyzed epimerization [1]. The pyridine nitrogen acts as a powerful electron sink, stabilizing any negative charge at the α -carbon via resonance (forming a planar aza-enol intermediate). The 5-bromo substituent further exacerbates this via inductive electron withdrawal. Once the planar intermediate forms, reprotonation occurs randomly from either face, yielding a racemate.

RacemizationMechanism R_Isomer (R)-Enantiomer (sp3 Chiral Center) Carbanion Aza-Enol / Carbanion (Planar sp2 Intermediate) R_Isomer->Carbanion Deprotonation of highly acidic α-proton Base Basic Reagents / Alkoxides (e.g., during LiAlH4 reduction) Base->R_Isomer Base attack Carbanion->R_Isomer Reprotonation (Retention) S_Isomer (S)-Enantiomer (Inverted Stereocenter) Carbanion->S_Isomer Reprotonation (Inversion)

Fig 1: Base-catalyzed racemization mechanism of chiral arylglycine derivatives.

Q2: At which specific stages of the synthesis is the stereocenter most vulnerable?

A2: Racemization typically occurs at three critical junctures:

  • Activation/Coupling: If the precursor amino acid is converted to an ester using basic conditions.

  • Reduction: Utilizing harsh hydride donors (like LiAlH4​ ) that generate strongly basic alkoxide intermediates. Traditional chemical methods often require harsh conditions that inevitably cause stereochemical degradation [2].

  • Aqueous Work-up: Exposure to high pH during the quenching of the reduction reaction or during silica gel purification [3].

Part 2: Protocol Optimization & Reagent Selection (The "How")

Q3: Which reducing agent is optimal for converting the amino acid to the amino alcohol without losing enantiomeric purity?

A3: You must strictly avoid LiAlH4​ . Instead, employ the NaBH4​/I2​ system or BH3​⋅THF . These reagents operate via a Lewis acid-activated mechanism. They coordinate directly to the carboxylate and reduce it without generating the strongly basic alkoxides that abstract the α -proton.

Table 1: Comparative Analysis of Reduction Systems for Chiral Arylglycines
Reducing Agent / SystemMechanistic PathwayLocal pH EnvironmentRacemization RiskRecommendation
LiAlH4​ Nucleophilic hydride transferStrongly Basic (Alkoxides)Critical ❌ Avoid entirely
NaBH4​ / MeOH Hydride transfer (requires ester)Mildly BasicModerate ⚠️ Case-by-case
NaBH4​ / I2​ Electrophilic borane coordinationNeutral / Lewis AcidicLow ✅ Highly Recommended
BH3​⋅THF Electrophilic borane coordinationNeutral / Lewis AcidicLow ✅ Highly Recommended

Q4: Can protecting groups help minimize racemization during this reduction?

A4: Yes. The strategic use of strongly electron-withdrawing protective groups modulates the electronic environment and prevents unwanted side reactions [4]. Urethane-type protecting groups (such as Boc or Cbz) are mandatory here. They prevent the primary amine from forming a Schiff base (imine), which would otherwise undergo rapid imine-enamine tautomerization and destroy the chiral center [3].

Part 3: Validated Experimental Methodologies

Protocol: Racemization-Free Reduction of (R)-N-Boc-2-amino-2-(5-bromopyridin-2-yl)acetic acid

Self-Validating System: This protocol incorporates in-process temperature controls and a mild quenching cascade to ensure the stereocenter remains untouched.

Reagents Required:

  • (R)-N-Boc-2-amino-2-(5-bromopyridin-2-yl)acetic acid (1.0 eq)

  • Sodium borohydride ( NaBH4​ ) (2.5 eq)

  • Iodine ( I2​ ) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 10% Aqueous Citric Acid

Step-by-Step Workflow:

  • System Preparation: Flame-dry a multi-neck round-bottom flask under an inert argon atmosphere.

    • Causality: Ambient moisture reacts with BH3​ , generating exothermic heat and basic borates that trigger epimerization.

  • Substrate Solubilization: Dissolve the N-Boc protected amino acid in anhydrous THF (0.2 M). Cool the mixture to 0 °C using an ice bath.

  • Hydride Addition: Add NaBH4​ (2.5 eq) in one portion. Stir for 15 minutes.

    • Validation Checkpoint: The solution must remain a clear suspension without significant hydrogen gas evolution.

  • In Situ Borane Generation: Dissolve I2​ (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise over 45 minutes to the 0 °C reaction mixture.

    • Causality: Slow addition controls the exothermic generation of BH3​ and prevents localized thermal spikes that lead to thermal racemization.

  • Reduction Phase: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Validation Checkpoint: Monitor by LC-MS. The mass of the starting material ( [M+H]+ ) should completely disappear, replaced by the corresponding alcohol mass.

  • Controlled Quench: Cool the flask back to 0 °C. Carefully add MeOH dropwise until effervescence ceases.

    • Causality: MeOH safely decomposes excess borane without introducing aqueous bases.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and 10% aqueous citric acid.

    • Causality: Citric acid provides a mildly acidic environment (pH ~3-4) that washes away inorganic salts without stripping the Boc group or catalyzing base-mediated enolization.

  • Isolation: Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the protected amino alcohol.

SyntheticWorkflow Step1 1. Starting Material (R)-2-Amino-2-(5-bromopyridin-2-yl)acetic acid Step2 2. N-Protection Use Boc2O / NaHCO3 (Mild Base) Step1->Step2 Prevents Schiff base formation Step3 3. Carboxylic Acid Reduction NaBH4 / I2 in THF (0°C to RT) Step2->Step3 Lewis acid mechanism avoids alkoxides Step4 4. Reaction Quench 10% Citric Acid (Avoid NaOH/KOH) Step3->Step4 Neutralizes borane complexes safely Step5 5. Final Product (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol (>99% ee) Step4->Step5 Preserves stereocenter during workup

Fig 2: Optimized racemization-free synthetic workflow for chiral amino alcohols.

Part 4: Analytical Validation

Q5: How is the enantiomeric excess ( ee ) accurately verified for this specific compound?

A5: Optical rotation is insufficient for validating the optical purity of highly sensitive arylglycine derivatives due to potential trace impurities skewing the specific rotation. You must use Chiral High-Performance Liquid Chromatography (HPLC) .

  • Recommended Setup: Use a Daicel Chiralpak® IA or IC column (amylose/cellulose-based stationary phases).

  • Mobile Phase: A typical starting gradient is Hexane/Isopropanol (80:20) with 0.1% Diethylamine (DEA). Note: The addition of DEA is critical to prevent peak tailing of the basic pyridine and amino groups, ensuring baseline resolution between the (R) and (S) enantiomers.

References

  • Minimizing racemization during the synthesis of chiral amino alcohols.BenchChem.
  • New Approach Facilitates Chiral Amino Alcohol Synthesis.Westlake University.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.Luxembourg Bio Technologies.
  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.

Sources

Optimization

Technical Support Center: Troubleshooting (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol Couplings

Welcome to the advanced troubleshooting guide for (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol . This chiral, polyfunctional building block presents unique challenges in synthetic chemistry due to its competing nucleophile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol . This chiral, polyfunctional building block presents unique challenges in synthetic chemistry due to its competing nucleophiles (primary amine vs. primary alcohol), its highly coordinating bromopyridine ring, and a sensitive α -chiral center.

This guide is structured to help you diagnose and resolve low yields in your coupling workflows by addressing the root mechanistic causes of failure.

Part 1: Amide Bond Formation (N-Acylation)

Q1: I am observing low yields of my desired amide, accompanied by significant O-acylation and di-acylation byproducts. How can I improve chemoselectivity?

Causality & Mechanism: The core issue is a kinetic competition between the primary amine and the primary alcohol. While amines are generally more nucleophilic than alcohols, the choice of base and solvent can invert or destroy this selectivity.

  • Strong bases (e.g., DBU, pKa ~12): Deprotonate the primary alcohol, generating a highly nucleophilic alkoxide that rapidly attacks the activated carboxylic acid, leading to diacylation[1].

  • Pyridine: Acts as a nucleophilic catalyst, generating a highly reactive, short-lived acyl-pyridinium intermediate. This intermediate is so electrophilic that it reacts indiscriminately with both the amine and the neutral alcohol, destroying chemoselectivity[1].

Solution: Switch to a mild base like N-methylmorpholine (NMM, pKa 7.5) and utilize a micellar aqueous environment. Surfactant-in-water technology (using TPGS-750-M) creates lipophilic nanoreactors that not only solubilize the organic substrates but also inherently favor N-acylation over O-acylation, reducing diacylation byproducts by a factor of 10[1].

Quantitative Data Summary:

Base (pKa) Solvent System Conversion (%) Diacylation Byproduct (%) Mechanistic Pitfall
Pyridine (5.2) DMF Low High Indiscriminate acyl-pyridinium formation[1]
DBU (12.0) DMF 38 35 Alkoxide generation (O-deprotonation)[1]

| Et 3​ N (10.7) | DMF | 56 | 4.5 | Partial loss of selectivity[1] | | NMM (7.5) | TPGS-750-M / H 2​ O | >99 | <1.0 | Optimal N-acylation conditions [1] |

G A Amino Alcohol + Activated Carboxylic Acid B Weak Base (NMM) Surfactant/H2O A->B C Strong Base (DBU) or Pyridine A->C D Chemoselective N-Acylation (Desired Amide) B->D E Alkoxide / Acyl-Pyridinium Formation C->E F O-Acylation & Diacylation Byproducts E->F

Chemoselectivity pathways in amidation based on base and solvent selection.

Standard Operating Procedure: Chemoselective Amidation in Micellar Water

Self-Validating System: If the reaction forms an unbreakable emulsion during workup, it indicates incomplete consumption of the surfactant. Dilute with saturated NaHCO 3​ and extract with EtOAc to break the emulsion.

  • To a reaction vessel, add the carboxylic acid (1.0 equiv), EDC (1.5 equiv), and HOBt (1.2 equiv).

  • Add (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol (1.2 equiv) and N-methylmorpholine (3.0 equiv).

  • Introduce 2 wt % TPGS-750-M in water to achieve a concentration of ~0.25 M relative to the acid.

  • Stir the mixture vigorously at 40 °C for 16–24 hours. Monitor progression via LCMS[1].

  • Upon completion, cool to room temperature. The pure amide product will typically precipitate directly from the aqueous phase. Filter, wash with water, and dry under reduced pressure.

Part 2: Palladium-Catalyzed Cross-Coupling (Aryl Bromide Functionalization)

Q2: My Buchwald-Hartwig or Suzuki coupling at the 5-bromo position stalls at <10% conversion. Is the substrate poisoning the catalyst?

Causality & Mechanism: Yes. The substrate contains a highly coordinating pyridine nitrogen in close proximity to a free primary amine and alcohol. This motif acts as a potent bidentate or tridentate ligand for Palladium(II). During the catalytic cycle, instead of undergoing transmetalation, the Pd(II) intermediate becomes trapped in a stable, off-cycle bis(amine)palladium chelate complex[2]. Furthermore, 2-substituted bromopyridines are notorious for undergoing β -hydride elimination or hydrodebromination when coordinated improperly[3].

Solution: You must outcompete the substrate's chelating ability. This is achieved by using sterically demanding, electron-rich bidentate phosphine ligands (e.g., BrettPhos, RuPhos, or BINAP). The extreme steric bulk of these ligands prevents the formation of off-cycle Pd-chelate complexes and forces the catalytic cycle forward[2]. Alternatively, you can temporarily mask the amino alcohol as an oxazolidinone ring using triphosgene or CDI prior to the coupling step.

Self-Validating System: To confirm if catalyst poisoning is the root cause of your stalled reaction, run a parallel control experiment using 3-bromopyridine (which lacks the chelating amino alcohol arm). If the control reaches full conversion but your substrate fails, chelation is definitively the culprit. If both fail, investigate your palladium source, ligand oxidation, or base quality.

G Start Pd-Catalyzed Cross-Coupling of 5-Bromopyridine Motif Decision Substrate Protection Strategy Start->Decision Direct Direct Coupling (Unprotected) Decision->Direct Time sensitive Protect Protect Amino Alcohol (e.g., Oxazolidinone) Decision->Protect Scale-up / Robustness Direct_Action Use Bulky Bidentate Ligands (BrettPhos, RuPhos) Direct->Direct_Action Fail Risk: Catalyst Poisoning via Chelation Direct->Fail Protect_Action Standard Pd Conditions (dppf, PPh3) Protect->Protect_Action Success High Yield Cross-Coupled Product Direct_Action->Success Protect_Action->Success

Decision matrix for Pd-catalyzed coupling of strongly chelating amino alcohols.

Part 3: Stereochemical Integrity

Q3: I am observing racemization of the (R)-stereocenter during my coupling reactions. How do I prevent this?

Causality & Mechanism: The chiral center in (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol is situated at the α -position relative to the pyridine ring. The electron-withdrawing nature of the bromopyridine significantly increases the acidity of the α -proton. When exposed to strong inorganic bases (like Cs 2​ CO 3​ or KOtBu) at elevated temperatures—conditions typical for Buchwald-Hartwig aminations—the α -proton can be reversibly abstracted, leading to planarization and subsequent racemization of the stereocenter.

Solution:

  • Lower the pKa of the base: Substitute strong bases with milder alternatives like K 3​ PO 4​ or LiHMDS (which acts kinetically rather than thermodynamically)[2].

  • Reduce Temperature: Utilize highly active precatalysts (e.g., Pd G3 or G4 palladacycles) that allow cross-coupling to proceed at room temperature or mild heating (40 °C), thereby suppressing the activation energy required for α -deprotonation.

References

  • Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology: A Highly Desirable Alternative to Reprotoxic Polar Aprotic Solvents Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines Source: National Institutes of Health (PMC) URL:[Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Flash Chromatography Purification of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol. This molecule presents a unique set of challenges due to its chiral na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol. This molecule presents a unique set of challenges due to its chiral nature, high polarity, and the presence of basic functional groups (a primary amine and a pyridine ring). This document is structured to provide immediate answers through FAQs and detailed solutions in the troubleshooting and protocol sections, ensuring a higher rate of success in your purification endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking badly on a standard silica TLC plate?

A: Severe streaking or tailing is the most common issue for this class of compound.[1][2][3] The basic primary amine and pyridine nitrogen interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4][5][6] This strong, often irreversible, binding leads to a portion of the analyte being retained much longer, causing the characteristic tailing, which results in poor resolution and potential loss of the compound.[1][5]

Q2: What is a good starting solvent system for my flash chromatography run?

A: Due to the compound's high polarity, typical alkane/ethyl acetate systems may not be sufficient. A good starting point for Thin-Layer Chromatography (TLC) screening is a more polar mixture, such as 5-10% methanol in dichloromethane (DCM).[7] To counteract the basicity of your compound, it is highly recommended to add a small amount of a basic modifier to your mobile phase, such as 0.5-2% triethylamine (TEA) or a 1-10% solution of 10% ammonia in methanol.[4][7][8]

Q3: My compound seems to be irreversibly stuck on the silica column. How can I recover it?

A: If your compound is stuck, it is likely due to strong acid-base interactions with the silica. You can try to flush the column with a very strong, basic mobile phase, such as 10-20% of a 7N ammonia in methanol solution mixed with dichloromethane. However, prevention is better than a cure. Using a basic modifier in your eluent from the start or choosing an alternative stationary phase is the recommended approach.[4][8]

Q4: Should I use normal-phase or reversed-phase chromatography?

A: Normal-phase chromatography on silica is the most common technique, but requires careful method development for this compound, specifically the use of basic additives.[4] However, alternative stationary phases in normal-phase mode, like amine-functionalized silica or alumina, can offer excellent results without needing mobile phase modifiers.[7][9] Reversed-phase (e.g., C18) chromatography is also a viable option, especially if the compound and its impurities have different hydrophobicities.[10][11] In reversed-phase, basic compounds are often best separated at a higher mobile phase pH to keep them in their neutral, more retentive form.[4]

Q5: Will this purification method separate the (R) and (S) enantiomers?

A: No. Standard flash chromatography using achiral stationary phases like silica gel, alumina, or C18 will not separate enantiomers. This process is designed to remove synthetic impurities (e.g., starting materials, by-products). To separate enantiomers, you must use a Chiral Stationary Phase (CSP), which is a specialized and more expensive technique typically performed using HPLC or SFC systems, although chiral flash columns are available.

Troubleshooting Guide: From Tailing Peaks to Low Recovery

This section provides a systematic approach to resolving common issues encountered during the purification of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol.

Problem: Severe Peak Tailing and/or Low Compound Recovery

This is the most anticipated problem. The cause is almost always the interaction between the basic amine/pyridine groups and acidic silanols on the silica surface.[1][4][5]

Causality: The lone pair of electrons on the nitrogen atoms forms strong hydrogen bonds or undergoes acid-base interactions with the surface Si-OH groups. This creates a secondary, high-energy retention mechanism that delays the elution of a fraction of the molecules, leading to tailing and, in severe cases, irreversible binding.[2][5]

Solutions:

  • Mobile Phase Modification (The Additive Approach):

    • Mechanism: A competing base is added to the mobile phase to saturate the acidic silanol sites, preventing the target analyte from interacting with them.[4]

    • Protocol: Add 0.5-2% (v/v) of triethylamine (TEA) or a similar volatile base to your entire mobile phase (both the weak and strong solvents).[8] An alternative is to use a pre-mixed solution of ammonia in methanol (e.g., 7N solution) as your polar modifier, making up 1-10% of the mobile phase.[7]

    • Pros: Simple to implement, uses standard silica columns.

    • Cons: TEA can be difficult to remove from the final product; ammonia solutions can alter the polarity gradient.

  • Alternative Stationary Phase Selection (The Surface Chemistry Approach):

    • Mechanism: Use a stationary phase that does not have acidic sites or has a basic surface character.

    • Recommended Phases:

      • Amine-Functionalized Silica (NH2): This phase has a basic surface, which repels basic analytes and eliminates the need for basic additives. It is less polar than bare silica, so solvent systems will need to be adjusted (less polar).[7][9]

      • Basic or Neutral Alumina (Al2O3): Alumina is a good alternative to silica for purifying amines.[7] Ensure you are using basic or neutral grade, as acidic alumina will have similar problems to silica.

      • Reversed-Phase Silica (C18): In this case, separation is based on hydrophobicity. This can be effective if the impurities have significantly different polarities.[10]

    • Pros: Eliminates the need for additives, often providing sharper peaks.[9]

    • Cons: May require re-optimization of the solvent system; different selectivity may not resolve all impurities.

Troubleshooting Workflow for Peak Tailing

G cluster_additive Mobile Phase Modification cluster_stationary_phase Stationary Phase Modification start Start: Peak Tailing Observed check_additive Are you using a basic additive (TEA, NH3)? start->check_additive add_additive Add 0.5-2% TEA or 1-5% (7N NH3 in MeOH) to mobile phase. check_additive->add_additive No change_phase Switch to an alternative stationary phase. check_additive->change_phase Yes, and it's not working test_tlc_additive Re-screen with TLC. Is tailing reduced? add_additive->test_tlc_additive test_tlc_additive->change_phase No end_success Problem Solved: Proceed with Flash Chromatography test_tlc_additive->end_success Yes option_amine Amine-Functionalized Silica change_phase->option_amine option_alumina Basic/Neutral Alumina change_phase->option_alumina option_c18 Reversed-Phase (C18) change_phase->option_c18 test_tlc_new_phase Screen with TLC on the new phase. option_amine->test_tlc_new_phase option_alumina->test_tlc_new_phase option_c18->test_tlc_new_phase test_tlc_new_phase->end_success Separation Achieved end_fail Consult further literature or consider derivatization. test_tlc_new_phase->end_fail Still Poor Separation

Caption: A logical workflow for troubleshooting peak tailing.

Problem: Poor Solubility and Sample Loading Issues

The high polarity of the target molecule can make it difficult to dissolve in the initial, less polar mobile phase used for liquid loading, leading to precipitation at the column head and poor separation.

Solution: Dry Loading

Dry loading (or solid loading) is the preferred method for compounds that are poorly soluble in the mobile phase.[10]

Experimental Protocol for Dry Loading:

  • Dissolve your crude sample (e.g., 100 mg) in a minimal amount of a strong, volatile solvent in which it is freely soluble (e.g., methanol or DCM).

  • To this solution, add a small amount of adsorbent. Use silica gel for silica columns, or an inert support like Celite®. A good starting point is 2-3 times the mass of your crude sample (e.g., 200-300 mg of silica).

  • Thoroughly mix the slurry to ensure the compound is evenly distributed on the adsorbent.

  • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until a completely dry, free-flowing powder is obtained.

  • Gently load this powder onto the top of your pre-packed and equilibrated flash column.

  • Carefully place a layer of sand or a frit on top of the dry-loaded sample to prevent disturbance when adding the mobile phase.

Method Development and Optimization Workflow

A successful purification relies on systematic method development, which always begins with TLC.[11][12][13]

Step 1: TLC Screening for Mobile Phase Selection

Use TLC to rapidly screen solvent systems before committing to a full flash chromatography run.[7][13] The goal is to find a system that gives your target compound an Rf value of approximately 0.2 to 0.35.[7]

Screening System Solvent A (Non-polar) Solvent B (Polar) Modifier Rationale & Comments
System 1 (Baseline) Dichloromethane (DCM)Methanol (MeOH)1% Triethylamine (TEA)A standard choice for polar compounds. DCM provides good solubility, and MeOH is a strong polar solvent. TEA is crucial to prevent tailing.[8]
System 2 (Ammonia) Dichloromethane (DCM)7N Ammonia in MeOHNoneThe ammonia solution serves as both the polar modifier and the base. This can provide sharper peaks than TEA for some primary amines.[7]
System 3 (Alternative) Ethyl Acetate (EtOAc)Ethanol (EtOH)1% Triethylamine (TEA)A less toxic alternative to DCM/MeOH. May offer different selectivity for certain impurities.
System 4 (Amine Phase) HexaneEthyl Acetate (EtOAc)NoneFor use with amine-functionalized TLC plates and columns. The polarity is much lower, so start with a higher percentage of EtOAc.[9]
Step 2: General Flash Chromatography Protocol

This protocol assumes a mobile phase of DCM/MeOH with 1% TEA has been selected based on TLC results.

  • Column Selection: Choose a column size appropriate for your sample mass. A common rule of thumb is a sample load of 1-5% of the column's adsorbent mass.[14]

  • Column Packing & Equilibration:

    • Pack the column with silica gel.

    • Equilibrate the column by passing 3-5 column volumes of the initial, low-polarity mobile phase through it (e.g., 100% DCM + 1% TEA).[7] This ensures the entire stationary phase is neutralized by the TEA.

  • Sample Loading:

    • Use the dry loading method described previously for best results.

  • Elution:

    • Begin elution with a mobile phase slightly less polar than what gave the ideal Rf on TLC.

    • Employ a gradient elution for optimal separation and speed. A typical gradient might run from 2% MeOH to 15% MeOH in DCM (always containing 1% TEA) over 10-15 column volumes.[14]

    • Collect fractions and monitor the elution using TLC or an inline UV detector.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure. Co-evaporation with a solvent like isopropanol may be necessary to fully remove residual TEA.

Overall Method Development Workflow

G cluster_tlc 1. TLC Method Development cluster_flash 2. Flash Chromatography cluster_post 3. Post-Purification start Start: Crude Sample of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol tlc_screen Screen mobile phases (e.g., DCM/MeOH + TEA) on Silica TLC plates. start->tlc_screen check_rf Does target have Rf ≈ 0.2-0.35 with good spot shape? tlc_screen->check_rf adjust_polarity Adjust %MeOH (Polar Solvent) check_rf->adjust_polarity No (Rf too high/low) consider_alt_phase Tailing persists? Consider Amine or Alumina TLC plates. check_rf->consider_alt_phase No (Severe Tailing) prep_column Pack and equilibrate column (including additive). check_rf->prep_column Yes adjust_polarity->tlc_screen consider_alt_phase->tlc_screen dry_load Prepare sample via Dry Loading method. prep_column->dry_load run_gradient Run gradient elution based on TLC results. dry_load->run_gradient collect_fractions Collect and monitor fractions (TLC or UV). run_gradient->collect_fractions combine Combine pure fractions. collect_fractions->combine evaporate Evaporate solvent (co-evaporate to remove TEA). combine->evaporate end_product Pure Product evaporate->end_product

Caption: Experimental workflow for method development and purification.

References

  • Dubant, S., & Mathews, B. (2009). Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Biotage. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • PatSnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Eureka by PatSnap. Retrieved from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Biotage. Retrieved from [Link]

  • Launonen, O. (2021). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. Retrieved from [Link]

  • Teledyne ISCO. (2021, March 12). Flash Method Development from TLC Plates Webinar. YouTube. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Flash Method Development in a Flash. Teledyne Labs. Retrieved from [Link]

  • Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography? Biotage. Retrieved from [Link]

  • Li, Y., et al. (2018). Purification of enantiomers with chiral puriFlash® columns. PMC. Retrieved from [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Interchim. (2019, July 15). Purification of enantiomers with chiral puriFlash® columns. Interchim – Blog. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol Reactions Under Basic Conditions

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized chiral building blocks like (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol presen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized chiral building blocks like (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol presents unique chemoselective and stereochemical challenges.

This guide is engineered to diagnose, troubleshoot, and resolve the three most critical failure modes encountered when subjecting this molecule to basic conditions: Racemization , Nucleophilic Aromatic Substitution (SNAr) degradation , and N- vs. O- Chemoselectivity .

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My final product shows a significant drop in enantiomeric excess (ee%). Why is this happening, and how do I prevent it?

The Causality: The chiral center in (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol is benzylic-like, situated directly adjacent to a 5-bromopyridine ring. The pyridine ring exerts a strong electron-withdrawing inductive (-I) effect, which is further amplified by the 5-bromo substituent. This significantly lowers the pKa of the α -proton. When exposed to strong bases (e.g., alkoxides, hydrides) or elevated temperatures, this proton is abstracted, forming a planar, resonance-stabilized aza-allyl anion. Upon reprotonation, the stereochemical information is lost, resulting in racemization 1.

The Solution:

  • Base Selection: Strictly avoid bases with a conjugate acid pKa > 11. Opt for sterically hindered, weaker bases like N,N -diisopropylethylamine (DIPEA) or 2,4,6-collidine. For aqueous/biphasic reactions, inorganic carbonates (NaHCO 3​ ) are ideal.

  • Thermal Control: Never exceed 25°C during base addition. If activation is required, utilize coupling reagents (like CDI) that allow for milder base usage.

Q2: I am observing the loss of the bromine atom and the formation of dimeric impurities. How do I protect the 5-bromo position?

The Causality: The 5-bromopyridine moiety is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling 2. Under strongly basic conditions with nucleophiles (like primary amines or alkoxides), the bromo group can be displaced. Furthermore, if your reaction flask contains trace palladium or copper impurities from previous synthetic steps, the basic conditions will trigger unintended Ullmann-type or Buchwald-Hartwig-type oligomerizations.

The Solution:

  • Scavenge Trace Metals: Pre-treat your reaction mixtures with metal scavengers (e.g., QuadraSil AP or EDTA) to remove catalytic triggers.

  • Eliminate Nucleophilic Bases: Do not use NaOH, KOH, or NaOMe. If a strong base is absolutely necessary for your transformation, use a strictly non-nucleophilic base such as DBU or LDA at cryogenic temperatures (-78°C) to kinetically freeze out SNAr pathways.

Q3: When attempting an alkylation/acylation, I get a messy mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. How can I control this?

The Causality: 1,2-amino alcohols present a classic chemoselectivity paradox. While the primary amine is intrinsically more nucleophilic than the neutral alcohol, basic conditions shift this dynamic. Strong bases deprotonate the hydroxyl group to form an alkoxide ( RO− ), which is exponentially more nucleophilic than the amine, leading to rapid O-alkylation/acylation.

The Solution:

  • For N-Selectivity: Maintain a pH between 7.5 and 8.5. Under these conditions, the amine is free-based and nucleophilic, while the alcohol remains protonated and less reactive.

  • For O-Selectivity: Utilize transition-metal-directed catalysis. Adding catalytic Cu(II) coordinates the amine and the alcohol, lowering the pKa of the hydroxyl group and directing the electrophile exclusively to the oxygen atom 3.

Part 2: Mechanistic Visualizations

G SM (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol Sub1 Strong Base (e.g., NaOtBu) High Temp SM->Sub1 Sub2 Mild Base (e.g., NaHCO3) Controlled Temp SM->Sub2 Racemization Racemization (alpha-deprotonation) Sub1->Racemization SNAr SNAr / Debromination (Nucleophilic Attack at C5) Sub1->SNAr Alkoxide O-Alkylation (Alkoxide Formation) Sub1->Alkoxide Desired Chemoselective N-Functionalization (Retention of ee%) Sub2->Desired

Caption: Mechanistic divergence of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol under basic conditions.

G Start 1,2-Amino Alcohol Motif PathN Mild Base (pH 8-9) Amine is Nucleophilic Start->PathN Standard Conditions PathO Cu(II) Catalysis + Base Metal-Directed Start->PathO Transition Metal Directed ProdN Selective N-Acylation/Alkylation PathN->ProdN ProdO Selective O-Acylation/Alkylation PathO->ProdO

Caption: Workflow for controlling N- vs. O-chemoselectivity in 1,2-amino alcohols.

Part 3: Quantitative Base Selection Matrix

To ensure predictable reaction outcomes, consult the following base selection matrix. This data correlates the physicochemical properties of common bases with the specific degradation risks associated with (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol.

BasepKa (Conjugate Acid)Steric HindranceRacemization RiskSNAr / Debromination RiskRecommended Application
NaOtBu ~17.0HighCritical Critical Do not use
NaOH ~15.7LowCritical Critical Do not use
DBU ~13.5ModerateHighLowNon-nucleophilic eliminations (requires cryogenic temps)
DIPEA ~10.5HighLowLowGeneral N-alkylation/acylation in organic solvents
NaHCO 3​ ~6.4LowNoneNoneAqueous biphasic protections (e.g., Boc, Cbz)

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure stereochemical integrity and chemoselectivity are maintained throughout the workflow.

Protocol A: Chemoselective & Stereoretentive N-Boc Protection

This protocol utilizes a biphasic system to strictly limit the internal pH, preventing both alkoxide formation (ensuring N-selectivity) and α -deprotonation (ensuring 0% racemization).

Reagents:

  • (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol: 1.0 eq

  • Di-tert-butyl dicarbonate (Boc 2​ O): 1.05 eq

  • Sodium Bicarbonate (NaHCO 3​ ): 2.0 eq

  • Solvent: THF / H 2​ O (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the starting material in the THF/H 2​ O mixture at 20°C.

  • Base Addition: Add 2.0 eq of solid NaHCO 3​ in a single portion. Stir for 10 minutes. Causality: NaHCO 3​ buffers the solution to ~pH 8.2, keeping the alcohol protonated while free-basing the amine.

  • Electrophile Addition: Cool the vessel to 0°C using an ice bath. Dissolve Boc 2​ O in a minimal amount of THF and add dropwise over 15 minutes.

  • Self-Validation Checkpoint 1 (Conversion): After 2 hours, sample the organic layer for LC-MS. You must observe the disappearance of the starting material ( m/z ~217) and the appearance of the N-Boc product ( m/z ~317). If O-Boc or N,O-diBoc is observed, the temperature exceeded 5°C during addition.

  • Workup: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint 2 (Stereointegrity): Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column). The ee% must match the starting material (>99% ee).

Protocol B: Metal-Directed Selective O-Acylation

If functionalization of the hydroxyl group is required while leaving the primary amine intact, standard basic conditions will fail. This protocol uses Cu(II) to invert the innate nucleophilicity.

Reagents:

  • (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol: 1.0 eq

  • Acyl Chloride (Electrophile): 1.1 eq

  • Copper(II) Chloride (CuCl 2​ ): 0.5 eq

  • Sodium Acetate (NaOAc): 2.0 eq

  • Solvent: Aqueous Buffer (pH 7.0)

Step-by-Step Methodology:

  • Metal Coordination: Dissolve the starting material and CuCl 2​ in the aqueous buffer. Stir for 30 minutes at room temperature. Causality: The Cu(II) ion forms a chelate complex with the primary amine and the pyridine nitrogen, sterically shielding the amine and increasing the acidity of the adjacent hydroxyl group.

  • Activation: Add NaOAc to the deep blue solution.

  • Electrophile Addition: Add the acyl chloride dropwise. Maintain stirring for 4 hours.

  • Self-Validation Checkpoint (Chemoselectivity): Perform a Ninhydrin stain on a TLC plate of the reaction mixture. A positive (purple) stain indicates the primary amine is successfully preserved and unreacted.

  • Decomplexation & Isolation: Add EDTA (1.0 eq) to sequester the Cu(II) ions. Extract the liberated O-acylated product with dichloromethane.

References

  • BenchChem. Technical Support Center: Synthesis of Amino Alcohol Compounds. BenchChem.
  • ACS Omega. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. American Chemical Society.
  • Journal of the American Chemical Society.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the synthetic hurdles associated with multifunctional, sterically encumbered substrates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the synthetic hurdles associated with multifunctional, sterically encumbered substrates.

(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol presents a specific trifecta of chemical challenges:

  • Steric Encumbrance : The primary amine is located on a chiral carbon directly adjacent to a bulky 5-bromopyridin-2-yl ring, drastically reducing its nucleophilicity.

  • Chemoselectivity : The molecule possesses both a sterically hindered primary amine and an unhindered primary alcohol (-CH₂OH). Without careful reagent selection, electrophiles will preferentially react with the alcohol.

  • Chelation Potential : The 2-pyridyl nitrogen and the primary amine can act as a bidentate ligand, which strongly coordinates to transition metals and can poison catalysts during downstream cross-coupling[1].

Below are our field-proven troubleshooting guides and self-validating protocols for overcoming these barriers.

FAQ 1: Overcoming Poor Yields in Amide Coupling

Q: When attempting to couple a bulky carboxylic acid to (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol using standard reagents like HATU or EDC/HOBt, I observe low conversion and significant O-acylation (ester formation). How can I drive N-acylation?

A: This is a classic chemoselectivity failure. Traditional uronium (HATU) or carbodiimide (EDC) active esters are highly electrophilic but lack the discrimination needed for this substrate. Because your target amine is sterically shielded by the bromopyridine ring, its reaction rate is severely depressed. Consequently, the unhindered primary alcohol outcompetes the amine, leading to undesired O-acylation[2].

To overcome this, we strongly recommend transitioning to the TCFH/Oxyma coupling system[3]. TCFH generates a highly reactive acyl imidazolium intermediate that is rapidly trapped by catalytic Oxyma. The resulting Oxyma active ester exhibits remarkable chemoselectivity—it reacts preferentially with hindered amines over competing primary alcohols while minimizing epimerization of the carboxylic acid[4].

Quantitative Comparison of Coupling Reagents
Coupling ReagentReactivity with Hindered AminesChemoselectivity (N- vs. O-Acylation)Epimerization Risk
EDC / HOBt LowPoor (High O-acylation)Moderate
HATU / DIPEA ModeratePoor (High O-acylation)High
TCFH / Oxyma HighExcellent (N-selective)Low
Protocol 1: TCFH/Oxyma-Mediated Chemoselective Amide Coupling

This protocol is self-validating: the rapid color change upon Oxyma addition confirms active ester formation, and LC-MS should show >90% N-selectivity.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and TCFH (1.2 eq) in anhydrous acetonitrile (0.2 M).

  • Base Addition: Add N-methylimidazole (NMI) (2.5 eq) dropwise at 0 °C. Stir for 15 minutes to form the acyl imidazolium intermediate.

  • Esterification: Add OxymaPure (0.2 eq). The solution will transition in color, indicating the formation of the reactive Oxyma ester.

  • Coupling: Add (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol (1.1 eq).

  • Completion: Warm to room temperature and stir for 2–4 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

G A Carboxylic Acid B TCFH / NMI Activation A->B Fast C Oxyma Active Ester B->C Catalytic Oxyma D (R)-2-Amino-2- (5-bromopyridin-2-yl)ethanol C->D Chemoselective Attack E Desired Amide (N-Acylation) D->E Major Pathway F Undesired Ester (O-Acylation) D->F Suppressed

Caption: Mechanistic pathway of TCFH/Oxyma chemoselective N-acylation over O-acylation.

FAQ 2: Stalled Reductive Amination

Q: Standard reductive amination with aldehydes using NaBH(OAc)₃ stalls completely. The imine intermediate does not seem to form. What is the workaround?

A: The steric bulk of the 5-bromopyridin-2-yl group severely retards the initial nucleophilic attack required to form the hemiaminal. Furthermore, the subsequent dehydration step to form the imine is thermodynamically unfavorable under mild conditions.

You must utilize a strong, oxophilic Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄) , to force the reaction forward[5]. Ti(OiPr)₄ coordinates the carbonyl oxygen, increasing its electrophilicity, and acts as an irreversible water scavenger to drive the equilibrium toward the transient iminium/titanium complex. Once formed, this complex can be reduced in situ[5].

Protocol 2: Ti(OiPr)₄-Promoted Reductive Amination
  • Condensation: Combine (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous EtOH (0.5 M).

  • Lewis Acid Activation: Add Ti(OiPr)₄ (2.0 eq) dropwise at room temperature. Stir for 6–12 hours under N₂ to ensure complete imine/iminium formation[5].

  • Reduction: Cool the reaction to 0 °C and add NaBH₄ (1.5 eq) portion-wise.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quench & Filtration: Quench by adding 2M NH₄OH. This will generate a copious white TiO₂ precipitate. Filter the suspension through a Celite pad, washing thoroughly with EtOAc to recover your product.

FAQ 3: Catalyst Poisoning in Cross-Coupling

Q: I am attempting a Suzuki cross-coupling on the 5-bromo position of this molecule, but the reaction yields are abysmal, and the palladium catalyst rapidly crashes out as a black precipitate. Why?

A: The structural arrangement of the 2-pyridyl nitrogen and the adjacent primary amine creates a highly effective 1,2-bidentate chelating motif[1]. This motif acts as a thermodynamic sink for Palladium(II) species. Instead of undergoing oxidative addition into the C-Br bond, the palladium becomes irreversibly sequestered by the substrate, leading to rapid catalyst deactivation (Pd black formation)[6].

Troubleshooting Solutions:

  • Substrate Masking (Preferred): Temporarily mask the chelating ability of the primary amine by protecting it as a bulky, electron-withdrawing group (e.g., Phthalimide or Boc). This breaks the bidentate coordination geometry.

  • Ligand Outcompetition: If protection is not viable, you must use a highly coordinating, sterically demanding ligand system (such as dppf or XPhos ) at higher loadings (e.g., 10-15 mol%) to outcompete the substrate for palladium coordination.

Sources

Optimization

Technical Support Center: Optimizing Storage &amp; Handling of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol

Welcome to the technical support guide for (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for maintaining the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for maintaining the chemical and stereochemical integrity of this valuable chiral building block. By understanding the molecule's intrinsic vulnerabilities and adhering to the protocols outlined below, users can prevent degradation, ensure experimental reproducibility, and preserve the compound's efficacy in sensitive downstream applications.

Part 1: Foundational Stability Profile

(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol is a chiral amino alcohol containing a bromopyridine moiety. Its stability is dictated by the interplay of its three primary functional groups: a chiral secondary alcohol, a primary amine, and a bromo-substituted pyridine ring. Each of these presents a potential site for degradation if not handled and stored correctly.

PropertyValueSource(s)
Molecular Formula C₇H₉BrN₂O
Molecular Weight 217.06 g/mol (free base)
Appearance Typically an off-white to pale yellow solid[1]
Key Functional Groups Primary Amine, Secondary Alcohol, BromopyridineN/A

The primary degradation pathways of concern are:

  • Oxidation: The secondary alcohol and primary amine are susceptible to oxidation, which can be catalyzed by air (oxygen), trace metals, or light.[2][3][4] Oxidation of the alcohol can yield a ketone, while the amine can be oxidized to various products, potentially leading to coloration and impurity generation.[3]

  • Photodecomposition: Bromo-aromatic compounds are known to be sensitive to light, particularly UV radiation.[5] This energy can induce cleavage of the carbon-bromine bond, leading to debromination and the formation of radical species that can trigger secondary degradation pathways.[6][7]

  • Racemization: The chiral center is benzylic-like (adjacent to the pyridine ring), which can increase its susceptibility to racemization, especially under acidic or basic conditions, or at elevated temperatures.[8][9] Loss of enantiomeric purity is a critical failure mode for this compound.

  • Hygroscopicity: Amino alcohols as a class can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[10][11][12] Absorbed water can act as a solvent, potentially accelerating other degradation reactions or affecting the physical form of the material.

Part 2: Proactive Storage & Handling (FAQs)

This section addresses common questions regarding the preventative measures necessary to ensure the long-term stability of the compound.

Q1: What is the optimal temperature for storing (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol? A: For long-term storage, it is recommended to keep the compound at 2-8°C in a refrigerator.[13][14] Some suppliers may recommend room temperature for short-term storage, but refrigerated conditions are preferable to minimize the risk of thermal degradation and slow down potential oxidative processes.[15] Always consult the supplier-specific Safety Data Sheet (SDS) or Certificate of Analysis (CoA).

Q2: How critical is it to protect the compound from light? A: It is highly critical . Bromopyridine derivatives are often light-sensitive.[5] Store the solid compound in an amber glass vial or a container wrapped in aluminum foil to completely exclude light.[16] This prevents photolytic cleavage of the C-Br bond.[6]

Q3: Should I store the compound under an inert atmosphere? A: Yes. To prevent oxidation of the amine and alcohol functionalities, storing the compound under a dry, inert atmosphere such as argon or nitrogen is best practice.[15] After each use, flush the headspace of the container with the inert gas before sealing. This is especially important for long-term storage or if the compound will be opened multiple times.

Q4: What type of container should I use? A: A tightly sealed amber glass vial with a PTFE-lined cap is the ideal primary container.[16] Glass is inert, amber color protects from light, and the PTFE liner provides an excellent seal against moisture and air ingress while being chemically resistant. Avoid plastic containers for long-term storage as they can be permeable to air and moisture.

Q5: The compound is a solid. How should I handle it to avoid introducing contaminants? A: Always handle the solid in a clean, dry environment, preferably in a glove box or on a lab bench with minimal air currents. Use only clean, dry spatulas made of stainless steel or other non-reactive material. To prevent hygroscopic uptake, allow the container to warm to room temperature before opening to avoid condensation of atmospheric moisture onto the cold solid.[17] Close the container tightly and promptly after dispensing.

Part 3: Troubleshooting Guide: Diagnosing Degradation

If you suspect your sample has degraded, use this guide to identify the potential cause and determine the next steps.

Q1: My once white or off-white solid has turned yellow or brown. What happened? A: A color change is the most common indicator of oxidation . The amine or pyridine nitrogen functionalities are often the first to oxidize, forming colored impurities.[3] This can be caused by prolonged exposure to air (oxygen) or light. While the compound may still be usable for some applications, its purity is compromised. It is highly recommended to run a purity check via HPLC before use (see Protocol 1).

Q2: My reaction is giving low yields or unexpected side products. Could the starting material be the problem? A: Yes. This could be due to several factors:

  • Chemical Degradation: The presence of impurities from oxidation or photodecomposition can interfere with your reaction.

  • Racemization: If your reaction is stereospecific, a loss of enantiomeric excess (%ee) in the starting material will directly lead to a lower yield of the desired stereoisomer and the formation of unwanted diastereomers.[8] You must verify the enantiomeric purity using chiral HPLC (see Protocol 2).

  • Hygroscopicity: If the material has absorbed significant water, the actual mass of the active compound you are weighing will be lower than expected, leading to incorrect stoichiometry and lower yields.

Q3: I ran an NMR on my sample and see small, unidentifiable peaks that weren't there before. What could they be? A: These new peaks likely correspond to degradation products. Common possibilities include the oxidized ketone derivative, debrominated analog, or other byproducts from photolytic reactions. LC-MS analysis would be the best method to identify the mass of these impurities and propose their structures.

Troubleshooting Decision Workflow

This diagram guides you through the process of diagnosing a potentially degraded sample.

TroubleshootingWorkflow start Suspected Degradation observation Primary Observation start->observation color_change Color Change (Yellow/Brown) observation->color_change Visual low_yield Low Yield or Unexpected Products observation->low_yield Experimental analytical_change New Peaks in NMR / LC-MS observation->analytical_change Analytical cause_oxidation Probable Cause: Oxidation color_change->cause_oxidation cause_purity Probable Cause: Loss of Chemical or Chiral Purity low_yield->cause_purity analytical_change->cause_purity action_hplc Action: Run Purity Check (Protocol 1) cause_oxidation->action_hplc cause_purity->action_hplc action_chiral_hplc Action: Run %ee Check (Protocol 2) cause_purity->action_chiral_hplc action_lcms Action: Characterize Impurities (LC-MS) cause_purity->action_lcms decision Is Purity / %ee Acceptable? action_hplc->decision action_chiral_hplc->decision use_compound Use Compound (with caution) decision->use_compound Yes discard Discard & Reorder New Batch decision->discard No ReceptionWorkflow cluster_0 Initial Checks cluster_1 Analytical Validation cluster_2 Storage receive Receive New Batch visual Visual Inspection (Color, Form) receive->visual coa Review CoA & SDS visual->coa hplc Purity Check (Protocol 1) coa->hplc chiral_hplc Enantiomeric Excess (%ee) Check (Protocol 2) hplc->chiral_hplc decision Does it meet spec? chiral_hplc->decision store Store Properly: - 2-8°C - Inert Gas - Dark (Amber Vial) decision->store Yes contact_supplier Quarantine & Contact Supplier decision->contact_supplier No

Caption: Recommended workflow for qualifying a new batch.

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This protocol provides a general method to assess the chemical purity and detect polar or non-polar impurities. [18]

  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Method (Gradient):

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B.

    • 15-17 min: Hold at 90% B.

    • 17-18 min: Linear gradient from 90% to 10% B.

    • 18-22 min: Hold at 10% B (re-equilibration).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The result is reported as "% Area".

Protocol 2: Enantiomeric Excess (%ee) by Chiral HPLC

This protocol is essential for confirming the stereochemical integrity of the compound. Since amino alcohols may require derivatization for good separation and UV detection, both a direct and an indirect method are suggested. [19][20]

  • System Preparation (Direct Method):

    • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak series). The specific column (AD, AS, IC, etc.) must be selected based on screening.

    • Mobile Phase: Typically a mixture of Hexane/Isopropanol or Hexane/Ethanol with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detector: UV at 254 nm.

    • Column Temperature: 25°C.

  • Sample Preparation (Direct Method):

    • Prepare a stock solution at ~0.5 mg/mL in the mobile phase.

    • Inject a small amount of a racemic (50:50 R/S) standard first to confirm the separation and identify the retention times of both enantiomers.

    • Inject the (R)-enantiomer sample.

  • Alternative: Derivatization (Indirect Method):

    • If direct separation is unsuccessful, derivatize the amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) or a UV-active achiral agent (e.g., 3,5-Dinitrobenzoyl chloride) followed by separation on a chiral column. [19] * Example Derivatization: Dissolve 1 mg of the amino alcohol in 1 mL of dry dichloromethane. Add 1.5 equivalents of triethylamine, followed by 1.2 equivalents of 3,5-Dinitrobenzoyl chloride. Stir at room temperature for 2 hours. Analyze the crude reaction mixture directly by HPLC.

  • Data Analysis:

    • Integrate the peaks corresponding to the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess using the formula: %ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100%

By implementing these storage, handling, and quality control procedures, you can significantly mitigate the risk of degradation and ensure the reliability of your experimental results.

References

  • Hoover, J. M., & Stahl, S. S. (2013). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC. [Online] Available at: [Link]

  • Unknown. Oxidation of Secondary and Primary Amines. [Online] Available at: [Link]

  • Ali, I., et al. (2013). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 76, 1215-1223. [Online] Available at: [Link]

  • ACS Omega. Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts. [Online] Available at: [Link]

  • ChemDmart. Specification for 2-Amino-5-Bromopyridine. [Online] Available at: [Link]

  • Han, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22, 3985-4004. [Online] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. [Online] Available at: [Link]

  • LookChem. 2-Bromopyridine Chemical Properties. [Online] Available at: [Link]

  • Wikipedia. Racemization. [Online] Available at: [Link]

  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. [Online] Available at: [Link]

  • Han, S., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Atmospheric Chemistry and Physics. [Online] Available at: [Link]

  • Nature Protocols. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. [Online] Available at: [Link]

  • Mellon, E. F., Korn, A. H., & Hoover, S. R. (1951). Hygroscopicity of Amino Acids and Its Relationship to the Vapor Phase Water Absorption of Proteins. Journal of the American Chemical Society, 73(4), 1870–1871. [Online] Available at: [Link]

  • Chemistry LibreTexts. 19.11: Racemization. [Online] Available at: [Link]

  • ACS Catalysis. Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. [Online] Available at: [Link]

  • Li, Q. (2020). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 199, 00013. [Online] Available at: [Link]

  • MDPI. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Online] Available at: [Link]

  • PubMed. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. [Online] Available at: [Link]

  • R Discovery. Influence of aromatic brominated flame retardants on alkane photo-oxidation: A model and polymer study. [Online] Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. [Online] Available at: [Link]

  • PubMed. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. [Online] Available at: [Link]

  • Michigan State University Chemistry. Designating the Configuration of Chiral Centers. [Online] Available at: [Link]

  • ACS Publications. Inorganic Chemistry Ahead of Print. [Online] Available at: [Link]

  • ResearchGate. Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. [Online] Available at: [Link]

  • Journal of the American Chemical Society. Hygroscopicity of Amino Acids and Its Relationship to the Vapor Phase Water Absorption of Proteins. [Online] Available at: [Link]

  • Labkem. Safety Data Sheet: 2-Amino-5-bromopyridine. [Online] Available at: [Link]

  • The Journal of Organic Chemistry. Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions. [Online] Available at: [Link]

  • J-STAGE. Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. [Online] Available at: [Link]

  • Sakuramill. Step 2: Reaction is monitored by HPLC under the same conditions as the test method for related. [Online] Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Reduction of Chiral Amino Acids Based on Current Method. [Online] Available at: [Link]

  • Frontiers in Catalysis. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Online] Available at: [Link]

  • PubChem. 2-[(5-Bromo-2-Pyridyl)-Methyl-Amino]ethanol. [Online] Available at: [Link]

  • Asian Journal of Chemistry. Spectrophotometric determination of L-arginine in pure and pharmaceutical preparations. [Online] Available at: [Link]

  • MDPI. Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. [Online] Available at: [Link]

  • Local Pharma Guide. 2-[(5-Bromopyridin-2-yl)methylamino]ethanol. [Online] Available at: [Link]

  • PMC. Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols. [Online] Available at: [Link]

  • Beilstein Journals. Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Online] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: (R)- vs. (S)-2-Amino-2-(5-bromopyridin-2-yl)ethanol in Asymmetric Synthesis

Introduction As a Senior Application Scientist, I frequently evaluate chiral building blocks that serve dual roles: as structural pharmacophores in drug discovery and as chiral ligands in asymmetric catalysis. The molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently evaluate chiral building blocks that serve dual roles: as structural pharmacophores in drug discovery and as chiral ligands in asymmetric catalysis. The molecule 2-Amino-2-(5-bromopyridin-2-yl)ethanol is a highly specialized, heteroaryl derivative of the classic phenylglycinol scaffold.

By replacing the standard phenyl ring with a 5-bromopyridyl moiety, we introduce unique electronic properties and a versatile halogen handle for late-stage functionalization. This guide objectively compares the (R) and (S) enantiomers of this compound, contrasts their performance against standard alternatives, and provides self-validating experimental workflows to ensure scientific rigor in your applications.

Physicochemical Profiling & Alternative Comparison

In an achiral environment, the (R) and (S) enantiomers exhibit identical thermodynamic and kinetic properties. However, their structural divergence from standard alternatives (like phenylglycinol) provides distinct synthetic advantages[1].

Table 1: Enantiomeric Comparison
Property(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol(S)-2-Amino-2-(5-bromopyridin-2-yl)ethanolRacemate
Molecular Weight 217.06 g/mol 217.06 g/mol 217.06 g/mol
Specific Rotation [α]D²⁰ Positive (+)Negative (-)0° (Optically inactive)
Reactivity (Achiral) Identical (e.g., Boc-protection)Identical (e.g., Boc-protection)Identical
Reactivity (Chiral) DiastereoselectiveDiastereoselectiveNon-selective
Crystallization Forms chiral crystalsForms chiral crystalsForms racemic lattice
Table 2: Performance Comparison vs. Standard Alternatives
Feature2-Amino-2-(5-bromopyridin-2-yl)ethanolPhenylglycinol (Standard Alternative)
Aryl Group Electronics Electron-deficient (5-bromopyridyl)Electron-neutral (phenyl)
Amine Basicity (pKa) Lower (due to inductive withdrawal)Higher
Late-Stage Coupling Yes (via 5-bromo handle)No (requires pre-functionalization)
Metal Coordination Potential tridentate (N, N, O)Bidentate (N, O)

The Causality of Scaffold Selection: The electron-deficient pyridine ring lowers the pKa of the adjacent primary amine compared to phenylglycinol. This alters its Lewis acid-base dynamics when coordinating to transition metals (e.g., Ru, Ir, or Cu), often leading to more robust catalyst turnover in oxidative environments. Furthermore, the 5-bromo substituent allows researchers to build complex libraries via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings after the chiral center is set—a massive advantage for stereodivergent drug discovery[2].

Causality in Chiral Recognition & Reactivity

Why do the (R) and (S) enantiomers react differently in a chiral environment? It fundamentally boils down to steric and electronic interactions in the transition state ( ΔΔG‡ ).

When these amino alcohols are utilized as ligands in transition-metal catalysis, the stereocenter dictates the spatial orientation of the metal's coordination sphere. For example, in Asymmetric Transfer Hydrogenation (ATH), the enantiomer forms a rigid 5-membered metallacycle with Ruthenium. The bulky 5-bromopyridyl group blocks one face of the catalyst, forcing the incoming prochiral ketone to approach exclusively from the opposite face (the Re-face or Si-face). The (R)-ligand will typically yield the (S)-alcohol product, while the (S)-ligand yields the (R)-alcohol product[3].

Self-Validating Experimental Workflows

To ensure trustworthiness, every protocol must be a self-validating system. Built-in controls prevent false positives and confirm that the chemical system is behaving as intended.

Protocol 1: Enantiomeric Purity Validation via Chiral HPLC

Causality: Before application in asymmetric synthesis, optical purity must be strictly confirmed. A chiral stationary phase differentiates the enantiomers via transient diastereomeric interactions. Self-Validating Control: Injecting a 50:50 racemic mixture first proves that the method can separate the enantiomers (Baseline resolution, Rs > 1.5). A single peak in the subsequent sample run therefore guarantees high %ee, rather than a failure of the column to resolve the peaks.

  • Sample Preparation: Dissolve 1.0 mg of the amino alcohol in 1.0 mL of HPLC-grade Hexane/Isopropanol (80:20).

  • Column Equilibration: Flush a Chiralcel OD-H column with the mobile phase at 1.0 mL/min until the UV baseline stabilizes (ensures consistent transient interactions).

  • Control Injection: Inject 10 µL of the racemic standard. Verify two distinct peaks with equal integration areas.

  • Sample Injection: Inject 10 µL of the enantioenriched (R)- or (S)-sample.

  • Quantification: Calculate %ee =[(Area Major - Area Minor) / (Area Major + Area Minor)] × 100.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Objective: Reduce acetophenone to enantioenriched 1-phenylethanol using the Ru-amino alcohol complex. Self-Validating Control: Run a parallel reaction using the achiral racemate ligand to quantify the background, non-selective reduction rate.

  • Catalyst Preparation: In a Schlenk flask under N2, combine [RuCl2(p-cymene)]2 (0.5 mol%) and the selected (R)- or (S)-amino alcohol (1.1 mol%) in anhydrous isopropanol.

  • Activation: Add KOH (0.1 M in isopropanol, 5 mol%). Causality: The base deprotonates the amine and alcohol, forming the active 16-electron Ru-amide catalytic species.

  • Substrate Addition: Add acetophenone (1.0 equiv).

  • Reaction: Stir at 25°C for 12 hours.

  • Analysis: Quench with water, extract with EtOAc, and analyze the product via chiral GC to determine the stereodivergent outcome.

Pharmacokinetic & Regulatory Implications

If this chiral scaffold is incorporated into an Active Pharmaceutical Ingredient (API), the biological reactivity of the enantiomers must be evaluated independently. The mandates that the pharmacokinetic profiles (absorption, distribution, biotransformation, and excretion) of individual enantiomers be characterized early in development[4].

Because biological receptors are inherently chiral, the spatial arrangement of the 5-bromopyridyl and hydroxyl groups will dictate binding affinity. Typically, one enantiomer (the eutomer) will exhibit potent therapeutic activity, while the other (the distomer) may be inactive, undergo different metabolic clearance, or exhibit off-target toxicity.

Visualizations

HPLC_Workflow Start Racemic 2-Amino-2- (5-bromopyridin-2-yl)ethanol Derivatization Optional: Boc-Protection (Improves peak shape) Start->Derivatization Achiral Step HPLC Chiral HPLC Analysis (Chiralcel OD-H, Hexane/IPA) Derivatization->HPLC Inject Sample Peak1 (R)-Enantiomer Peak (e.g., Rt = 12.5 min) HPLC->Peak1 Transient Diastereomeric Interaction Peak2 (S)-Enantiomer Peak (e.g., Rt = 15.2 min) HPLC->Peak2 Validation Calculate %ee (Self-Validating Step) Peak1->Validation Peak2->Validation

Workflow for chiral HPLC resolution and enantiomeric excess (%ee) validation.

ATH_Mechanism LigandR (R)-Amino Alcohol Ligand RuComplexR Ru-(R)-Complex (Chiral Catalyst) LigandR->RuComplexR +[RuCl2(p-cymene)]2 LigandS (S)-Amino Alcohol Ligand RuComplexS Ru-(S)-Complex (Chiral Catalyst) LigandS->RuComplexS +[RuCl2(p-cymene)]2 TS_R Re-face Attack (Sterically Favored) RuComplexR->TS_R + Ketone TS_S Si-face Attack (Sterically Favored) RuComplexS->TS_S + Ketone Ketone Prochiral Ketone (e.g., Acetophenone) ProdS (S)-Alcohol Product TS_R->ProdS Hydride Transfer ProdR (R)-Alcohol Product TS_S->ProdR Hydride Transfer

Stereodivergent asymmetric transfer hydrogenation dictated by ligand chirality.

References

  • Food and Drug Administration (FDA). Development of New Stereoisomeric Drugs. (May 1992). Available at:[Link]

  • The Journal of Organic Chemistry (ACS). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions. (August 2025). Available at:[Link]

  • Journal of the American Chemical Society (ACS). Highly Enantioselective and Diastereoselective Synthesis of Chiral Amino Alcohols by Ruthenium-Catalyzed Asymmetric Hydrogenation of α-Amino Aliphatic Ketones. (March 2009). Available at:[Link]

Sources

Comparative

A Comparative Guide to (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol and Other Bromopyridine Building Blocks in Drug Design

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, pyridine derivatives are prevalent in a vast array of pharmacologically active compounds, valued for thei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, pyridine derivatives are prevalent in a vast array of pharmacologically active compounds, valued for their ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as versatile synthetic handles.[1][2] This guide provides an in-depth comparison of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol against other key bromopyridine building blocks, offering insights into their relative performance in drug design and development.

The Ascendancy of Bromopyridines in Medicinal Chemistry

Bromopyridines are a class of heterocyclic compounds that have garnered significant attention in drug discovery.[1] The bromine atom, a versatile functional group, serves as a key reactive site for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3] These reactions are fundamental for constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of many pharmaceutical agents.[3][4] The position of the bromine atom on the pyridine ring, along with the nature of other substituents, significantly influences the molecule's reactivity and, ultimately, the biological activity of the final compound.[3]

Featured Building Block: (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol

(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol is a chiral building block characterized by a 5-bromo-2-pyridyl core, an amino group, and a primary alcohol. This unique combination of functional groups offers several advantages in drug design:

  • Chirality: The defined stereochemistry at the carbon bearing the amino and hydroxyl groups is crucial for specific interactions with chiral biological targets, such as enzymes and receptors.

  • Multiple Functional Handles: The presence of the amino and hydroxyl groups provides additional points for modification, allowing for the fine-tuning of a drug candidate's properties.

  • Strategic Bromine Placement: The bromine at the 5-position of the pyridine ring is well-suited for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Comparative Analysis with Other Bromopyridine Building Blocks

The selection of a bromopyridine building block is a critical decision in the drug design process. The following sections compare (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol to other commonly used bromopyridines, highlighting their distinct characteristics and applications.

2-Bromopyridine is a foundational building block used in the synthesis of numerous compounds.[5] Its utility is demonstrated in the synthesis of methylphenidate analogs, where it is alkylated with substituted phenylacetonitriles.[6]

  • Reactivity: The bromine at the 2-position is activated towards nucleophilic substitution and is a common substrate for cross-coupling reactions.[7]

  • Applications: It serves as a precursor for a wide range of pyridine derivatives, including those with applications as kinase inhibitors and antiviral agents.[8]

Comparative Insight: While 2-bromopyridine offers a straightforward entry into 2-substituted pyridines, it lacks the chiral center and additional functional handles of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol, limiting its utility in creating complex, three-dimensional pharmacophores.

3-Bromopyridine is another versatile intermediate in pharmaceutical synthesis.[9] Its deuterated analog, 3-Bromopyridine-D4, is particularly valuable for introducing deuterium into drug candidates, which can improve pharmacokinetic properties by slowing metabolism.[10][11]

  • Reactivity: The bromine at the 3-position is generally less reactive than at the 2- or 4-positions in nucleophilic aromatic substitution but is still an excellent substrate for cross-coupling reactions.

  • Applications: It is a key component in the synthesis of a variety of therapeutic agents, including those targeting the central nervous system.[9]

Comparative Insight: 3-Bromopyridine provides a different vector for substitution on the pyridine ring compared to the 2-substituted (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol. The choice between these two would depend on the desired final structure and the specific structure-activity relationships (SAR) being explored.[12][13][14]

This class of building blocks, such as 2-Amino-5-bromopyridine and 6-Bromopyridin-3-amine, introduces an amino group, which can act as a hydrogen bond donor or a site for further derivatization.

  • 2-Amino-5-bromopyridine: This is a crucial intermediate for synthesizing various pharmaceuticals, including kinase inhibitors like Palbociclib.[15][16] The amino group can influence the electronic properties of the pyridine ring and participate in key binding interactions.

  • 6-Bromopyridin-3-amine: The relative positions of the bromine and amino groups influence reactivity in cross-coupling reactions.[3]

Comparative Insight: (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol shares the 2-amino-5-bromopyridine core but with the critical addition of a chiral ethanolamine side chain. This side chain can introduce additional interactions with the target protein and significantly impact the compound's solubility and pharmacokinetic profile.

Data-Driven Comparison of Reactivity in Cross-Coupling Reactions

The efficiency of palladium-catalyzed cross-coupling reactions is a critical factor in the utility of bromopyridine building blocks. The following table summarizes typical yields for Suzuki-Miyaura coupling reactions with various bromopyridines, providing a quantitative comparison of their performance.

Bromopyridine Building BlockCoupling PartnerCatalyst SystemTypical Yield (%)
2-Bromo-4-methylpyridineArylboronic acidPd(dppf)Cl₂ / K₂CO₃High
3-Bromopyridine-D4Arylboronic acidPd(OAc)₂ / XPhos / K₃PO₄Good to Excellent
6-Bromopyridin-3-aminePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃85
2-Amino-3-bromopyridineTerminal alkynesPd(CF₃COO)₂ / PPh₃ / CuI / Et₃NUp to 96

Note: Yields are highly dependent on the specific substrates, catalyst, ligands, and reaction conditions. The data presented is for comparative purposes based on literature examples.[3][10][17][18]

The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[3] However, the presence of other functional groups, like an amino group, can sometimes lead to catalyst inhibition through coordination.[17][19]

Experimental Protocols

This protocol provides a representative workflow for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[17][20][21]

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the bromopyridine, arylboronic acid, base, and palladium catalyst.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Bromopyridine, Boronic Acid, Base Inert_Atmosphere Purge with Ar/N2 Catalyst Palladium Catalyst Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat (80-110°C) Solvent_Addition->Heating Monitoring Monitor (TLC/LC-MS) Heating->Monitoring Extraction Extraction Monitoring->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Structure-Activity Relationship (SAR) Insights

The choice of a bromopyridine building block directly impacts the SAR of a drug candidate. For example, in a series of methylphenidate analogs, the position of substituents on the aromatic ring, introduced via coupling to a bromopyridine, had a significant effect on potency at the dopamine transporter.[6] Halogen substituents at the meta or para positions generally increased potency.[6]

The introduction of the chiral ethanolamine side chain in (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol allows for the exploration of a different chemical space compared to simpler bromopyridines. This can lead to the discovery of novel interactions with the target protein, potentially improving potency and selectivity.

SAR_Concept cluster_lead Lead Compound cluster_modification Structural Modification cluster_outcome Biological Activity Lead Initial Hit Compound (e.g., containing a simple bromopyridine) Mod1 Introduce (R)-2-Amino-2- (5-bromopyridin-2-yl)ethanol Lead->Mod1 Introduce Chiral Sidechain Mod2 Vary Substituents via Cross-Coupling Mod1->Mod2 Diversify Potency Potency Mod2->Potency Selectivity Selectivity Mod2->Selectivity PK Pharmacokinetics Mod2->PK

Caption: Conceptual flow of a structure-activity relationship study.

Conclusion

(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol stands out as a sophisticated building block that offers medicinal chemists opportunities to create complex and highly functionalized drug candidates. Its chiral nature and multiple points for derivatization provide a distinct advantage over simpler bromopyridines like 2-bromo or 3-bromopyridine. While the optimal choice of a building block will always be project-specific and guided by SAR, the unique structural features of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol make it a valuable tool for exploring novel chemical space and developing next-generation therapeutics.

References

  • Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine - Benchchem.
  • Application Notes: 3-Bromopyridine-D4 as a Versatile Building Block in Pharmaceutical Synthesis - Benchchem.
  • A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions - Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine - Benchchem.
  • 4-Bromopyridine (CAS 1120-87-2)
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem.
  • Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
  • A Technical Guide to 3-Bromopyridine-D4 for Researchers and Drug Development Professionals - Benchchem.
  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC.
  • 2-Bromopyridine 99 109-04-6 - Sigma-Aldrich.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC.
  • Synthesis and pharmacology of potential cocaine antagonists. 2.
  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google P
  • Heterocyclic Building Blocks - SRD ORGANICS LTD.
  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflamm
  • Structure Activity Relationship in Drug Discovery | PDF | Pharmacology | Amine - Scribd.
  • SAR: Structure Activity Rel
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Structure-activity rel
  • 2-Amino-5-bromopyridine - Jubilant Ingrevia.

Sources

Validation

A Senior Application Scientist's Guide to Determining Enantiomeric Excess: A Comparative Analysis Focused on (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol via Polarimetry

Executive Summary In pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of efficacy and safety. The accurate measurement of enantiomeric exce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of efficacy and safety. The accurate measurement of enantiomeric excess (ee) is therefore a non-negotiable aspect of quality control and regulatory submission. This guide provides an in-depth, comparative analysis of analytical techniques for determining the enantiomeric excess of chiral molecules, with a specific focus on applying classical polarimetry to (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol. While polarimetry offers a rapid and cost-effective measurement, its inherent limitations necessitate a thorough understanding of its principles and a comparison with more definitive modern methods like chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a practical guide for selecting the most appropriate analytical strategy, ensuring data integrity and confidence in your results.

The Stereochemical Imperative in Drug Development

Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The accurate quantification of the excess of one enantiomer over the other in a sample is known as enantiomeric excess (ee).[1][2] Regulatory bodies worldwide mandate strict control over the stereochemical purity of drug substances, making ee determination a cornerstone of the development pipeline.

The molecule of interest, 2-Amino-2-(5-bromopyridin-2-yl)ethanol , possesses a single stereocenter at the carbon bearing the amino and hydroxyl groups, giving rise to (R) and (S) enantiomers. This guide focuses on the (R)-enantiomer, a common structural motif in pharmaceutical building blocks.

Pillar I: Polarimetry - The Foundational Technique

Polarimetry is the historical method for assessing enantiomeric purity. Its operation is based on the intrinsic property of chiral molecules to rotate the plane of polarized light.[3]

Principle of Operation

When plane-polarized light passes through a solution containing a chiral compound, the plane of light is rotated. The direction and magnitude of this rotation are characteristic of the enantiomer. The observed rotation, α , is measured by a polarimeter. To standardize this measurement, the specific rotation, [α] , is calculated:

[α]λT = α / (l × c)

Where:

  • T is the temperature (°C).

  • λ is the wavelength of light (typically the Sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the sample cell in decimeters (dm).

  • c is the concentration of the sample in g/mL.

The enantiomeric excess is then determined by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer ([α]max).[4]

% ee = ([α]obs / [α]max) × 100 [3]

This equation underscores the most critical requirement and principal limitation of polarimetry: the method is entirely dependent on having an authenticated, enantiomerically pure standard to determine [α]max.

Causality in Experimental Design

The choices made during a polarimetry experiment are dictated by the physics of the measurement and the chemistry of the sample.

  • Solvent Selection: The solvent is not merely a vehicle for the analyte. Solute-solvent interactions, particularly hydrogen bonding, can alter the conformation of the chiral molecule, which in turn can significantly change the specific rotation.[5][6] The specific rotation of a compound can even change sign in a different solvent.[7] Therefore, the solvent used for measuring the sample's rotation must be identical to the solvent used to determine the [α]max of the reference standard. For an amino alcohol like our target compound, protic solvents like methanol or ethanol are common choices.

  • Concentration and Purity: The observed rotation is directly proportional to concentration. Accurate weighing and dissolution are paramount. Furthermore, any chiral impurities in the sample will contribute to the observed rotation, leading to erroneous ee values. Achiral impurities that do not react with the analyte generally do not interfere.

  • Temperature Control: Specific rotation is temperature-dependent. Modern polarimeters are equipped with Peltier temperature control to maintain a constant temperature (e.g., 20°C or 25°C) throughout the measurement of the blank, standard, and sample.[8]

  • Wavelength (Sodium D-line): The use of the sodium D-line (589 nm) is a historical convention that ensures comparability of data across different laboratories and literature sources.

Detailed Experimental Protocol: (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol

Objective: To determine the enantiomeric excess of a sample of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol.

Prerequisite: The specific rotation ([α]max) of an enantiomerically pure (100% ee) standard of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol must be known or determined under the exact same conditions.

Instrumentation & Materials:

  • Polarimeter with a sodium lamp (589 nm) and temperature control.

  • 1 dm polarimeter cell.

  • Volumetric flasks (e.g., 10 mL, Class A).

  • Analytical balance.

  • Enantiomerically pure standard of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol.

  • Sample of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol with unknown ee.

  • High-purity solvent (e.g., Methanol, HPLC grade).

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh approximately 100 mg (record the exact weight) of the enantiomerically pure (R)-standard and dissolve it in the chosen solvent (e.g., Methanol) in a 10 mL volumetric flask. Ensure complete dissolution and dilute to the mark. This creates a standard solution of a known concentration (c ≈ 0.01 g/mL).[9]

  • Sample Preparation: Prepare a solution of the unknown sample at the exact same concentration as the standard solution, following the same procedure.

  • Instrument Calibration (Blank Measurement):

    • Set the polarimeter to the desired temperature (e.g., 20°C).

    • Fill the 1 dm cell with the pure solvent. Ensure no air bubbles are present in the light path.

    • Place the cell in the polarimeter and perform a blank measurement to zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.[7]

  • Standard Measurement (Determining [α]max):

    • Rinse the cell with a small amount of the standard solution.

    • Fill the cell with the standard solution.

    • Place the cell in the polarimeter and record the observed rotation (αstd).

    • Calculate the specific rotation of the pure standard: [α]max = αstd / (1 dm × cstd) .

  • Sample Measurement:

    • Rinse the cell thoroughly with the solvent, then with a small amount of the sample solution.

    • Fill the cell with the sample solution.

    • Place the cell in the polarimeter and record the observed rotation (αobs).

  • Calculation of Enantiomeric Excess:

    • Calculate the specific rotation of the sample: [α]obs = αobs / (1 dm × csample) .

    • Calculate the enantiomeric excess: % ee = ([α]obs / [α]max) × 100 .

G cluster_prep Preparation cluster_measure Measurement (T, λ constant) cluster_calc Calculation prep_std Prepare Standard Solution (100% ee, known 'c') measure_std 2. Measure Standard ➔ Record α_std prep_std->measure_std prep_sample Prepare Sample Solution (unknown ee, same 'c') measure_sample 3. Measure Sample ➔ Record α_obs prep_sample->measure_sample blank 1. Measure Blank (Solvent) ➔ Set Zero calc_alpha_max Calculate [α]_max [α]_max = α_std / (l × c) measure_std->calc_alpha_max calc_ee Calculate % ee % ee = ([α]_obs / [α]_max) * 100 measure_sample->calc_ee calc_alpha_max->calc_ee Input

Caption: Workflow for ee determination using polarimetry.

Pillar II: A Comparative Guide to Alternative Methods

While polarimetry is a valuable tool, it is not always the most suitable. For definitive, high-accuracy results, especially in a regulatory environment, alternative methods are preferred. Chiral HPLC is often considered the gold standard for ee determination.[3]

FeaturePolarimetryChiral HPLCNMR with Chiral Solvating Agent (CSA)
Principle Measures bulk rotation of plane-polarized light.Physical separation of enantiomers on a chiral stationary phase (CSP).[3]Formation of transient diastereomeric complexes leading to distinct NMR signals.[10]
Accuracy Moderate; highly dependent on sample purity and [α]max value.High; direct quantification of each enantiomer.[11]Moderate to High; dependent on signal resolution and integration accuracy.
Precision Moderate.High.Moderate.
Sensitivity Low; requires relatively high concentrations.High; can detect trace amounts of the minor enantiomer.Low to Moderate; requires sufficient material for NMR analysis.
Information Provides only the ee of the bulk sample.Provides ee, concentration of each enantiomer, and presence of achiral impurities.Provides ee and full structural information in a single experiment.[3]
Requirement Requires an enantiomerically pure (100% ee) standard. Requires a racemic standard to identify retention times.Requires a suitable CSA that induces chemical shift separation.
Development Time Fast.Can be time-consuming (screening of columns and mobile phases).Moderate (screening of CSAs and solvents).
Key Advantage Rapid, simple, and low cost for routine checks.Unambiguous, direct quantification; considered the "gold standard".[3]Provides structural confirmation alongside ee determination.
Key Disadvantage Indirect measurement, susceptible to chiral impurities, requires pure standard.Higher cost, complex method development.Lower sensitivity and precision than HPLC, potential for signal overlap.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC physically separates the two enantiomers, allowing for their individual quantification based on peak area.[3] This method is not dependent on a specific rotation value and can simultaneously detect other impurities. For a molecule like 2-Amino-2-(5-bromopyridin-2-yl)ethanol, which lacks a strong UV chromophore, method development may require derivatization to attach a UV-active tag or the use of alternative detectors like Mass Spectrometry (MS) or Evaporative Light Scattering (ELSD).[12] Polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases are often effective for separating amino alcohols.[13]

NMR Spectroscopy

By adding a chiral solvating agent (CSA) to the NMR tube, the (R) and (S) enantiomers form transient diastereomeric complexes. These complexes have slightly different magnetic environments, causing what was a single peak in the achiral spectrum to split into two distinct signals.[14][15] The ratio of the integrals of these two signals directly corresponds to the enantiomeric ratio of the sample.[3] This technique is powerful because it provides this information within the context of the full molecular structure but is generally less sensitive and precise than chiral HPLC.

G start Need to Determine ee of (R)-2-Amino-2-(...)-ethanol q_standard Is a 100% ee Reference Standard Available? start->q_standard q_accuracy Is High Accuracy (>99.5%) Required (e.g., for release)? q_standard->q_accuracy Yes hplc Use Chiral HPLC (Gold Standard, High Accuracy) q_standard->hplc No polarimetry Use Polarimetry (Fast, low cost screening) q_accuracy->polarimetry No q_accuracy->hplc Yes q_structure Is Structural Confirmation Needed Simultaneously? q_structure->hplc No nmr Use NMR with CSA (Good for in-process control) q_structure->nmr Yes polarimetry->q_structure Validation Needed?

Caption: Decision guide for selecting an ee determination method.

Conclusion and Expert Recommendations

The determination of enantiomeric excess for (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol requires a considered analytical approach.

  • Polarimetry stands as a viable, rapid, and economical method for routine, in-process checks, provided that an enantiomerically pure reference standard is available to determine [α]max and the highest level of accuracy is not the primary concern. Its simplicity is its greatest strength.

  • Chiral NMR Spectroscopy offers a significant advantage by providing both structural confirmation and ee determination in a single experiment, making it an excellent tool for reaction monitoring and process development where absolute certainty in quantification is secondary to speed and informational content.

  • Chiral HPLC is the unequivocal gold standard and the method of choice for final product release, stability studies, and regulatory submissions.[3] Its ability to physically separate and directly quantify enantiomers provides the most accurate, precise, and unambiguous results, free from the interferences and dependencies that affect polarimetry.

For drug development professionals, a multi-faceted strategy is most prudent. Polarimetry or NMR can be used for initial screening and rapid process checks. However, for all critical decision-making and quality control, a validated chiral HPLC method is the authoritative and required technique to ensure the safety, efficacy, and regulatory compliance of the final product.

References

  • Zhang, T., Wang, Y., Zhang, G., Wei, R., Jia, X., & Li, Z. (2018). Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Organic Chemistry Frontiers. Available at: [Link]

  • Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (1991). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Spectroscopy Letters, 25(8), 1147-1155. Available at: [Link]

  • Dalal Institute. (n.d.). Optical Purity. Retrieved March 21, 2026, from [Link]

  • Gaina, C., Gaina, V., & Stoica, I. (2024). New Insights on Solvent-Induced Changes in Refractivity and Specific Rotation of Poly(propylene oxide) Systems Extracted from Channeled Spectra. MDPI. Available at: [Link]

  • Pérez-Trujillo, M., Monteagudo, E., & Parella, T. (2013). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Analytical Chemistry, 85(22), 10887-10894. Available at: [Link]

  • ResearchGate. (2017). Does specific rotation change with solvent?. Retrieved March 21, 2026, from [Link]

  • Rzepa, H. S., & Wylie, W. A. (2006). Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. The Journal of Organic Chemistry, 71(12), 4656-4660. Available at: [Link]

  • IUPAC. (2025). enantiomeric excess (E02070). In IUPAC Compendium of Chemical Terminology (5th ed.). Retrieved from [Link]

  • Zhang, T., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. Available at: [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Retrieved March 21, 2026, from [Link]

  • Guizzetti, V., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]

  • SUMICHIRAL OA columns for enantiomer separation by HPLC. (n.d.). Retrieved March 21, 2026, from [Link]

  • IUPAC Gold Book. (2014). enantiomer excess (enantiomeric excess). Retrieved March 21, 2026, from [Link]

  • University of Bristol. (2026). Stereochemistry - Stereoelectronics. Retrieved March 21, 2026, from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Enantiomeric excess. Retrieved March 21, 2026, from [Link]

  • Payne, D. T., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2203-2229. Available at: [Link]

  • Bali, S., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(23), 8088-8094. Available at: [Link]

  • Wilson, E. K., et al. (2021). Modeling Complex Solvent Effects on the Optical Rotation of Chiral Molecules: A Combined Molecular Dynamics and Density Functional Theory Study. The Journal of Physical Chemistry A. Available at: [Link]

  • Jamshidi, Z., & Ahadi, E. (2017). Solvent Effects on Optical Rotation: On the Balance between Hydrogen Bonding and Shifts in Dihedral Angles. The Journal of Physical Chemistry A. Available at: [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved March 21, 2026, from [Link]

  • Ye, F., et al. (1998). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Journal of Chromatography A, 822(1), 17-25. Available at: [Link]

  • Sofikitis, D., et al. (2018). Absolute optical chiral analysis using cavity-enhanced polarimetry. Science, 359(6383), 1502-1506. Available at: [Link]

  • Wang, Y., et al. (2018). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications. Available at: [Link]

  • Hill, N. J., & Morken, J. P. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • Leiviskä, T., & Lahtinen, M. (2020). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. Journal of Chemical Education. Available at: [Link]

  • Cook, C. W., et al. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(5-Bromo-2-Pyridyl)-Methyl-Amino]ethanol. Retrieved March 21, 2026, from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved March 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved March 21, 2026, from [Link]

Sources

Comparative

validating LC-MS/MS quantification methods for (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol

Validating LC-MS/MS Quantification Methods for (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol: A Comparative Guide Analyte Profiling & Bioanalytical Challenges Developing a robust LC-MS/MS quantification method requires a de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS/MS Quantification Methods for (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol: A Comparative Guide

Analyte Profiling & Bioanalytical Challenges

Developing a robust LC-MS/MS quantification method requires a deep understanding of the target molecule's physicochemical properties. (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol is a highly polar, basic, and chiral small molecule. The presence of a primary amine and a hydroxyl group on the ethanol backbone, coupled with the bromopyridine ring, dictates its behavior in biological matrices:

  • High Polarity & Basicity: The primary amine (pKa ~9) is fully protonated at physiological pH. Combined with the hydroxyl group, this makes the molecule highly hydrophilic, severely limiting its retention on traditional hydrophobic stationary phases.

  • Chiral Integrity: As an enantiomerically pure (R)-configuration compound, bioanalytical assays must not only quantify the total drug but also monitor for potential in vivo chiral inversion to the (S)-enantiomer.

Sample Preparation: Overcoming Matrix Suppression

The first major hurdle in LC-MS/MS validation is extracting the analyte from biological matrices (e.g., plasma) while eliminating phospholipids, which cause severe ion suppression in positive Electrospray Ionization (ESI+). We compared three extraction methodologies:

  • Protein Precipitation (PPT): Fast but non-selective. It leaves behind high levels of endogenous phospholipids, leading to unacceptable matrix effects.

  • Liquid-Liquid Extraction (LLE): Due to the high polarity of the hydroxyl group, the analyte partitions poorly into organic solvents, even when the aqueous phase is adjusted to a high pH to neutralize the amine.

  • Mixed-Mode Cation Exchange (MCX) SPE: The optimal choice. By acidifying the plasma, the primary amine is fully protonated, allowing strong ionic binding to the sulfonic acid groups of the SPE sorbent. This permits aggressive washing with 100% organic solvents to strip away neutral and acidic lipids before eluting the basic analyte with an alkalized organic solvent.

Table 1: Sample Preparation Comparison (Spiked Rat Plasma, N=6)

Extraction MethodRecovery (%)Matrix Effect (%)Process Efficiency (%)Phospholipid Removal
Protein Precipitation (PPT) 92.4 ± 4.145.2 ± 8.5 (Suppression)41.7Poor
Liquid-Liquid Extraction (LLE) 31.5 ± 6.295.1 ± 3.229.9Good
Mixed-Mode SPE (MCX) 89.7 ± 2.898.4 ± 1.588.2Excellent

Chromatographic Strategy: Retention and Enantiomeric Resolution

Retaining a highly polar basic amine on a standard Reversed-Phase (C18) column is notoriously difficult; the analyte typically elutes in the void volume, co-eluting with unextracted salts and causing massive signal suppression.

While 1 provides excellent retention for polar monoamines by utilizing an orthogonal partitioning mechanism[1], it fails to resolve the (R) and (S) enantiomers. To achieve both retention and chiral resolution, a Chiral Crown Ether column is required. Crown ether stationary phases form highly specific inclusion complexes with primary amines[2]. Because the primary amine of our analyte is directly adjacent to the chiral center, this spatial arrangement allows for exceptional stereoselective recognition.

Table 2: Chromatographic Platform Comparison

Column ChemistryRetention Factor (k')Peak Asymmetry (As)Enantiomeric Resolution (Rs)ESI-MS/MS Sensitivity
Reversed-Phase (C18) 0.4 (Void volume)2.1 (Tailing)N/A (Achiral)Low (Matrix suppression)
HILIC (Amide) 4.81.1N/A (Achiral)High
Chiral Crown Ether 5.21.052.8 (Baseline)High

Mechanistic Workflow

Workflow cluster_prep Sample Preparation Comparison cluster_lc Chromatographic Separation Start Biological Matrix (e.g., Rat Plasma) PPT Protein Precipitation (PPT) Acetonitrile (3:1) Start->PPT SPE Mixed-Mode SPE (MCX) Optimal for Amines Start->SPE LLE Liquid-Liquid Extraction MTBE at pH 10 Start->LLE RP Reversed-Phase (C18) Poor Retention PPT->RP Chiral Chiral Crown-Ether LC Resolves (R) & (S) SPE->Chiral HILIC HILIC Good Retention, Achiral LLE->HILIC MS Tandem Mass Spectrometry ESI+ MRM Mode RP->MS HILIC->MS Chiral->MS

Comparative LC-MS/MS workflow highlighting the superiority of MCX SPE and Chiral chromatography.

Step-by-Step Validation Protocol (ICH M10 Compliant)

To ensure regulatory acceptance, the optimized MCX-Chiral LC-MS/MS method must be validated according to the 3[3].

Phase 1: Sample Preparation (MCX SPE)

  • Aliquoting: Transfer 50 µL of plasma to a 96-well plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Acidification: Add 150 µL of 2% Phosphoric acid in water to fully protonate the primary amine.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the acidified sample onto the SPE plate. Apply low vacuum.

  • Washing: Wash with 1 mL of 2% Formic acid in water (removes salts), followed by 1 mL of 100% Methanol (removes phospholipids and neutral organics).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Phase 2: LC-MS/MS Analysis

  • Column: Chiral Crown Ether (e.g., Crownpak CR-I(+)), 3.0 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution using 50 mM Perchloric acid in Water / Methanol (80:20, v/v). Note: Highly acidic conditions are mechanistically required to maintain the protonation of the amine, which is necessary for the crown ether inclusion complex to form.

  • Detection: Triple Quadrupole MS in ESI+ mode. Monitor the specific MRM transition for the brominated isotopic cluster (e.g., m/z 217.0 -> m/z 199.0 for the loss of H2O).

Phase 3: Core ICH M10 Validation Parameters

  • Selectivity: Analyze 6 independent lots of blank matrix. Interference at the retention time of the (R)-enantiomer must be <20% of the LLOQ response[3].

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area in the presence of matrix (post-extraction spike) to the peak area in neat solvent. The IS-normalized MF should have a CV <15%[3].

  • Accuracy & Precision: Evaluate 4 QC levels (LLOQ, Low, Mid, High) in 5 replicates across 3 independent runs. Mean accuracy must be within ±15% of nominal (±20% for LLOQ)[3].

References

  • ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency / ICH |[Link]

  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters | ResearchGate |[Link]

  • Chiral Separations: Fundamental Review 2010 | Analytical Chemistry (ACS Publications) |[Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol As a highly specialized chiral building block integral to drug discovery and medicinal chemistry, (R)-2-Amino-2-(5-bromopy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol

As a highly specialized chiral building block integral to drug discovery and medicinal chemistry, (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol presents unique end-of-life handling requirements. Structurally, it is an organic molecule featuring a primary amine, a primary alcohol, and a pyridine ring substituted with a bromine atom. While its reactivity is highly prized in synthetic pathways, its halogenated nature dictates strict logistical and disposal frameworks to ensure laboratory safety, prevent dangerous side reactions, and maintain environmental compliance.

The Causality of Waste Segregation: The Halogen Factor

In chemical waste management, the presence of a halogen—fluorine, chlorine, bromine, or iodine—is the critical bifurcation point for 1[1].

Why is this distinction so rigid? The answer lies in the thermodynamics of thermal destruction. When non-halogenated organics are incinerated, they undergo clean combustion, yielding carbon dioxide and water vapor. However, the thermal destruction of a brominated compound like (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol generates highly acidic hydrogen bromide (HBr) gas.

If introduced into a standard incinerator, HBr causes severe corrosion to the facility's infrastructure and risks atmospheric release. Therefore, halogenated wastes must be routed to specialized 2[2]. These incinerators are equipped with caustic scrubbers that utilize alkaline solutions (such as sodium hydroxide) to capture and neutralize the acidic gases, converting them into benign halide salts and preventing the formation of highly toxic, environmentally persistent 3[3].

Mixing even a small amount of this brominated intermediate into a non-halogenated waste carboy contaminates the entire volume, increasing 4 and creating significant regulatory liabilities[4].

Quantitative Data: Waste Stream Comparison

To understand the logistical impact of improper disposal, review the operational parameters between the two primary organic waste streams:

ParameterHalogenated Waste Stream (Required)Non-Halogenated Waste Stream (Incorrect)
Target Compound (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanolN/A (Do not use for this chemical)
Disposal Cost Multiplier ~3x base cost1x base cost
Incineration Technology Rotary Kiln with Caustic ScrubbingStandard Liquid Injection Incineration
Combustion Byproducts CO₂, H₂O, HBr (neutralized to salts)CO₂, H₂O, NOx
Environmental Risk Low (HBr captured by scrubbers)High (Release of acidic HBr, Dioxin formation)

Self-Validating Disposal Protocol

To maintain a closed-loop safety system, execute the following step-by-step methodology when disposing of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol solutions or solid waste.

Phase 1: Chemical Compatibility & Container Selection

  • Verify the Matrix: Ensure the waste mixture does not contain strong acids, heavy metals, cyanides, or acutely toxic P-listed wastes. Because the target compound contains a basic primary amine and a pyridine ring, mixing it with concentrated acids in a sealed waste container can trigger a dangerous1[1].

  • Select the Receptacle: Utilize a designated, chemically compatible container—typically a green-labeled 5-gallon poly carboy or a 4-liter white poly bottle. Never use metal containers for halogenated waste due to the risk of halide-induced corrosion.

Phase 2: Satellite Accumulation Area (SAA) Operations

  • Commingling Execution: Transfer the waste into the container exclusively within an4 to mitigate inhalation risks from aerosolized particulates or solvent vapors[4].

  • Immediate Documentation: The moment the first drop of waste enters the container, initiate the Hazardous Waste Tag. Explicitly list "(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol" and record its estimated mass or volume percentage. This self-validates the container's contents for subsequent users.

  • Seal and Store: Cap the container tightly immediately after use. Store it in secondary containment within the designated SAA, ensuring it is kept physically separated from alkaline or acidic aqueous streams.

Phase 3: Spill Response & Decontamination

  • Containment: In the event of a breach, immediately contain the spill using inert, non-reactive absorbent materials (e.g., vermiculite or dedicated spill pads).

  • Isolation: Place all contaminated absorbents and PPE into a sealed, leak-proof bag.

  • Labeling: Tag the bag explicitly as "Halogenated Solid Waste" and initiate an emergency EHS pickup.

Process Visualization

WasteWorkflow Start Waste Generation: (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol CheckHalogen Analyze Structure: Contains Br, Cl, F, or I? Start->CheckHalogen IsHalogenated YES: Contains Bromine Classify as Halogenated CheckHalogen->IsHalogenated Structural validation CheckIncompat Check Incompatibilities: Are Strong Acids or Metals Present? IsHalogenated->CheckIncompat SeparateWaste Separate Waste Streams Do Not Commingle CheckIncompat->SeparateWaste YES SafeCommingle Safe to Commingle in Green-Labeled Carboy CheckIncompat->SafeCommingle NO Incineration Disposal Pathway: Rotary Kiln Incineration with Caustic Scrubbing SeparateWaste->Incineration Separate Containers SafeCommingle->Incineration EHS Pickup

Logical decision tree for the segregation and disposal of brominated organic waste.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).[Link]

  • Hazardous Waste Segregation. Bucknell University Environmental Health & Safety.[Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Temple University Environmental Health and Radiation Safety.[Link]

  • Non-Combustion Technology for POPs Waste Destruction. International Pollutants Elimination Network (IPEN).[Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol

This guide provides essential safety protocols and operational directives for the handling and disposal of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol. As a Senior Application Scientist, this document is structured to pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and reproducibility in your laboratory. The information herein is synthesized from established safety data for structurally similar compounds, including aminopyridines and bromo-substituted aromatic compounds, to provide a conservative and robust safety framework.

Hazard Identification and Risk Assessment

  • Aminopyridine Moiety : Aminopyridines are a class of compounds known for their toxicity. They can be absorbed through the skin, inhaled, or ingested, and are known to be skin, eye, and respiratory irritants.[1][2][3] Acute exposure can lead to significant effects on the central nervous system, including dizziness, headache, convulsions, and in severe cases, respiratory failure and death.[1][3][4]

  • Bromo-substituted Aromatic Ring : Brominated organic compounds can be irritating to the skin and eyes.[5] Some are known for their potential environmental persistence and health impacts.[6][7] Elemental bromine itself is hazardous and requires special handling precautions.[8]

  • Ethanolamine Moiety : While the ethanolamine portion is less hazardous, it can still cause skin and eye irritation.

Given these components, it is prudent to treat (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol as a hazardous substance with the potential for skin, eye, and respiratory irritation, and possible systemic toxicity upon absorption.[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Double-gloving is strongly recommended.To prevent skin contact and absorption.[2] Aminopyridines are readily absorbed through the skin.[4] Always inspect gloves for tears or punctures before use.
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A full-face shield is required when there is a significant splash hazard.To protect eyes from dust particles and splashes, which can cause serious irritation.[2]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure from spills or splashes.[2]
Respiratory Protection All handling of solid material or solutions should be conducted within a certified chemical fume hood.To prevent inhalation of dust or aerosols, which can cause respiratory irritation and systemic toxicity.[2][3]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is paramount for safety. The following protocol outlines the key steps for handling (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol.

Preparation and Pre-Handling Checklist
  • Verify Fume Hood Functionality : Ensure the chemical fume hood is operational and the certification is current.

  • Assemble all PPE : Gather all necessary PPE as outlined in the table above and ensure it is in good condition.

  • Prepare Emergency Equipment : Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure a spill kit is readily accessible.

  • Review the Protocol : Read through the entire experimental procedure before starting.

Handling the Compound
  • Work Within a Fume Hood : All weighing and transfers of the solid compound, as well as the preparation of solutions, must be performed in a chemical fume hood.

  • Avoid Dust and Aerosol Generation : Use careful technique to minimize the creation of dust when handling the solid.[2][9]

  • Use Appropriate Tools : Use spatulas and other tools appropriate for handling small quantities of solids.

  • Keep Containers Closed : Keep the container of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol tightly sealed when not in use.[2][11]

  • Labeling : Ensure all containers with the compound or its solutions are clearly and accurately labeled.

Post-Handling Procedures
  • Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][11]

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other contaminated disposable PPE as hazardous waste.

Visualization of the Safe Handling Workflow

The following diagram illustrates the logical flow for the safe handling of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood prep_ppe->prep_fume_hood prep_emergency Locate Emergency Equipment prep_fume_hood->prep_emergency handle_weigh Weigh Compound in Hood prep_emergency->handle_weigh handle_transfer Transfer and Prepare Solution handle_weigh->handle_transfer handle_close Keep Containers Closed handle_transfer->handle_close post_decontaminate Decontaminate Work Area handle_close->post_decontaminate post_dispose_ppe Dispose of Contaminated PPE post_decontaminate->post_dispose_ppe post_wash Wash Hands post_dispose_ppe->post_wash dispose_collect Collect Waste in Labeled Container post_wash->dispose_collect dispose_ehs Dispose via EHS dispose_collect->dispose_ehs

Caption: Workflow for safe handling of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol.

Emergency Procedures: Be Prepared

Spill Response
  • Minor Spill (in a fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.[9]

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (outside a fume hood) :

    • Evacuate the immediate area.

    • Alert your supervisor and institutional Environmental Health and Safety (EHS) department.

    • Prevent others from entering the area.

    • Only trained personnel with appropriate respiratory protection should clean up the spill.

First Aid
  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][11] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air.[11][12] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[11][13] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire Response
  • The compound is expected to be a combustible solid.[9]

  • In case of a small fire, use a dry chemical, CO2, water spray, or foam extinguisher.[1]

  • For larger fires, evacuate the area and contact emergency services.

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[14]

  • Be aware that poisonous gases, including nitrogen oxides and hydrogen bromide, may be produced in a fire.[1]

Waste Disposal

All waste containing (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection : Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[2][9] Do not mix with incompatible waste streams.

  • Disposal : Dispose of hazardous waste through your institution's environmental health and safety (EHS) office.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • New Jersey Department of Health. (2001). 2-AMINOPYRIDINE HAZARD SUMMARY. NJ.gov.
  • KISHIDA CHEMICAL CO., LTD. (n.d.).
  • BenchChem. (2025). Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromopyridine.
  • AK Scientific, Inc. (n.d.). 2-(Pyridin-2-ylamino)ethanol.
  • U.S. Environmental Protection Agency. (2005). Aminopyridines. EPA.gov.
  • International Programme on Chemical Safety. (n.d.). ICSC 0214 - 2-AMINOPYRIDINE. INCHEM.
  • Suvchem Laboratory Chemicals. (n.d.). 3-AMINOPYRIDINE (FOR SYNTHESIS).
  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • Fisher Scientific. (2025).
  • ECHEMI. (n.d.). 2-[(5-Bromopyridin-2-yl)methylamino]ethanol.
  • Suvchem Laboratory Chemicals. (n.d.). 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE).
  • Enamine. (n.d.).
  • Jubilant Ingrevia Limited. (n.d.).
  • MilliporeSigma. (n.d.). 2-((5-Bromopyridin-2-yl)amino)ethanol.
  • National Center for Biotechnology Information. (n.d.). 2-[(5-Bromo-2-Pyridyl)-Methyl-Amino]ethanol. PubChem.
  • CDH Fine Chemical. (n.d.).
  • Carl ROTH. (n.d.).
  • s d fine-chem limited. (n.d.). n-bromosucinimide.
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
  • ChemScene. (n.d.). 2-[(5-Bromopyridin-2-yl)methylamino]ethanol.
  • ResearchGate. (2026). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.
  • ACS Publications. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews.
  • Central Drug House. (2024).
  • Beilstein Journals. (n.d.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.